(3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride
Description
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Properties
IUPAC Name |
(3S)-3-amino-3-(4-bromophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMBAXSJPLSJGM-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CC(=O)O)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930769-56-5 | |
| Record name | Benzenepropanoic acid, β-amino-4-bromo-, hydrochloride (1:1), (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=930769-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride
This technical guide provides a comprehensive overview of the core physical properties of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride (CAS 930769-56-5).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the significance of each physical property, the rigorous experimental methodologies for their determination, and the interpretation of the resulting data. The focus is not only on the "what" but also the "why," offering field-proven insights into the causality behind experimental choices, ensuring a self-validating system of protocols.
Introduction and Chemical Identity
This compound is a chiral non-proteinogenic amino acid derivative. Such compounds are of significant interest in medicinal chemistry as building blocks for the synthesis of peptidomimetics, constrained peptides, and other biologically active molecules. The presence of a bromophenyl group can enhance binding affinities through halogen bonding and improve pharmacokinetic profiles. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.[2]
A precise understanding of the physical properties of this molecule is paramount for its effective use in research and development. These properties dictate everything from storage conditions and formulation strategies to its behavior in biological assays.
Chemical Structure:
Caption: Chemical structure of this compound.
Core Physical and Chemical Data
The foundational data for this compound are summarized in the table below. While some properties like molecular weight are calculated, others such as melting point and solubility require empirical determination.
| Property | Value | Source/Method |
| CAS Number | 930769-56-5 | Chemical Abstracts Service |
| Molecular Formula | C₉H₁₁BrClNO₂ | Calculated |
| Molecular Weight | 280.55 g/mol | Calculated[3] |
| Appearance | White to off-white solid | Expected, based on related compounds[4] |
| Purity | ≥95% | Supplier Data[1] |
| Melting Point | Not available | Requires experimental determination |
| Solubility | Not available | Requires experimental determination |
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to lower and broaden the melting range.[5]
Experimental Protocol: Capillary Melting Point Method
This method is chosen for its accuracy and the small amount of sample required.
Methodology:
-
Sample Preparation: A small amount of the dry crystalline compound is finely crushed. A capillary tube (closed at one end) is tapped into the powder to pack a small amount of sample to a height of 2-3 mm.[6]
-
Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.
-
Rapid Preliminary Measurement: The temperature is increased rapidly to determine an approximate melting range. This saves time in subsequent, more precise measurements.
-
Accurate Measurement: A fresh sample is prepared. The apparatus is heated to about 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is the melting point.
-
Validation: The measurement is repeated at least twice to ensure reproducibility.
Expected Insights: For context, the Fmoc-protected derivative of the parent amino acid has a reported melting point of 185-190 °C.[4] The hydrochloride salt is expected to have a distinct and likely higher melting point due to its ionic character.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and in vitro assay design. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base.[2]
Experimental Protocol: Thermodynamic Solubility Assay
This protocol determines the equilibrium solubility of the compound in various solvents.
Methodology:
-
Solvent Selection: Key solvents for drug development are chosen: deionized water, phosphate-buffered saline (PBS, pH 7.4), dimethyl sulfoxide (DMSO), and ethanol.
-
Sample Preparation: An excess amount of the compound is added to a known volume of each solvent in separate vials. This ensures that a saturated solution is formed.
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. A common practice is to use a shaker or rotator.
-
Phase Separation: The samples are centrifuged at high speed to pellet the undissolved solid.
-
Quantification: A carefully measured aliquot of the supernatant is removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with known standards.
-
Data Reporting: Solubility is reported in units such as mg/mL or mmol/L.
Expert Insights: The "like dissolves like" principle suggests that the ionic hydrochloride salt will have higher solubility in polar protic solvents like water and ethanol.[7][8] DMSO is a strong polar aprotic solvent and is also expected to be a good solvent. Establishing the solubility in these key media is essential for preparing stock solutions for biological screening and for preclinical formulation development.
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the number of different types of protons in a molecule and their connectivity.[9][10]
Methodology:
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added if not present in the solvent.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The resulting spectrum is analyzed for:
-
Chemical Shift (δ): The position of the peaks on the x-axis, which indicates the electronic environment of the protons.
-
Integration: The area under each peak, which is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting of a peak into multiple lines, which indicates the number of neighboring protons.
-
Predicted ¹H NMR Spectrum Interpretation:
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm) for the AA'BB' system of the 1,4-disubstituted benzene ring.
-
Methine Proton (α-proton): A multiplet (likely a triplet or doublet of doublets) corresponding to the proton on the chiral carbon, shifted downfield due to the adjacent amino and aryl groups.
-
Methylene Protons (β-protons): A multiplet corresponding to the two protons adjacent to the carboxyl group. These protons are diastereotopic and may show complex splitting.
-
Amine Protons: A broad singlet for the -NH₃⁺ protons.
-
Carboxylic Acid Proton: A broad singlet for the -COOH proton, if not exchanged with D₂O.
Caption: ¹H NMR Experimental Workflow.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted.
-
Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups.
Expected Characteristic IR Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.
-
N-H Stretch (Ammonium Salt): A broad band from ~3000 to 2800 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure.[11][12]
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like this one. The mass spectrum is recorded in positive ion mode.
-
Data Analysis: The spectrum is analyzed for the molecular ion peak.
Expected Result: In positive ion mode ESI-MS, the expected peak would be for the molecular ion [M+H]⁺, where M is the free base. The expected mass-to-charge ratio (m/z) would be approximately 244.09 (for C₉H₁₀BrNO₂). A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 244 and 246). This pattern is a definitive confirmation of the presence of one bromine atom.
Conclusion
References
-
3-Amino-3-(4-Bromophenyl)Propionic Acid. American Elements. [Link]
-
3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2. PubChem. [Link]
-
3-Amino-3-(4-bromophenyl)propanoic acid | CAS#:479074-63-0. Chemsrc. [Link]
-
Spectroscopy IV: H-NMR | MCAT Crash Course. YouTube. [Link]
-
Solubility Rules. Chemistry LibreTexts. [Link]
-
Mass Spectrometry analysis of Small molecules. SlideShare. [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Solubility Rules. YouTube. [Link]
-
Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
-
Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]
-
1H NMR: How Many Signals?. Master Organic Chemistry. [Link]
Sources
- 1. (S)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride [cymitquimica.com]
- 2. CAS 930769-56-5: Benzenepropanoic acid, β-amino-4-bromo-, … [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. chemimpex.com [chemimpex.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 9. acdlabs.com [acdlabs.com]
- 10. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 11. uab.edu [uab.edu]
- 12. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to the Solubility Profiling of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride. Given the absence of extensive public data on this specific molecule, this document emphasizes robust experimental design and theoretical understanding to empower researchers in generating high-quality, reliable solubility data.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical property that profoundly influences a drug candidate's developability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. For a molecule like this compound, a chiral β-amino acid derivative, understanding its solubility behavior is paramount for formulation design, salt selection, and predicting its in vivo performance.
While direct solubility data for the target compound is scarce, we can draw parallels from its structural analogues. For instance, (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is reported to be soluble in water[1]. This suggests that our target molecule, with its polar amino and carboxylic acid functionalities and the hydrochloride salt form, is likely to exhibit aqueous solubility. However, the presence of the lipophilic 4-bromophenyl group will modulate this property, making experimental determination essential.
This guide will provide the foundational knowledge and detailed protocols to accurately characterize the solubility of this compound in various relevant media.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of an amino acid hydrochloride is a multifactorial property governed by the interplay of its molecular structure and the surrounding solvent environment. Key influencing factors include:
-
pH and Ionization: As an amino acid, (3S)-3-amino-3-(4-bromophenyl)propanoic acid possesses both an acidic carboxylic acid group and a basic amino group. Its hydrochloride salt form indicates that the amino group is protonated. The solubility of such compounds is highly pH-dependent.[2][3] In aqueous solutions, the equilibrium between the cationic, zwitterionic, and anionic forms will dictate the overall solubility.[2] Generally, the solubility is at its minimum at the isoelectric point (pI) and increases as the pH moves away from the pI due to the formation of more soluble ionic species.[3]
-
Solvent Composition: The choice of solvent significantly impacts solubility. For polar compounds like amino acid hydrochlorides, polar solvents like water are generally effective. The solubility in organic solvents is expected to be lower and will decrease with increasing hydrophobicity of the solvent (e.g., from methanol to 2-propanol).[4] Understanding solubility in various solvent systems, including mixed aqueous-organic solvents, is crucial for developing purification and formulation strategies.[5]
-
Temperature: The dissolution process can be either endothermic or exothermic, meaning solubility can increase or decrease with temperature. For most solids, solubility increases with temperature. This relationship can often be described by the van't Hoff equation and is a critical parameter to evaluate, especially for manufacturing and storage considerations.
-
Crystal Form (Polymorphism): The solid-state properties of the active pharmaceutical ingredient (API), such as its crystal form (polymorphism), can have a dramatic impact on its solubility and dissolution rate.[6][7][8] Different polymorphs of the same compound can exhibit different lattice energies, leading to variations in their thermodynamic solubility.[8][9] It is crucial to characterize the solid form of the material being tested to ensure the consistency and reproducibility of solubility data.
Experimental Determination of Thermodynamic Solubility: A Validated Protocol
The "gold standard" for determining thermodynamic solubility is the shake-flask method .[10][11] This equilibrium-based method ensures that the solution is truly saturated with the compound, providing a reliable measure of its intrinsic solubility under specific conditions.
Materials and Equipment
-
This compound (ensure purity and solid-state characterization)
-
Solvents: Deionized water, phosphate-buffered saline (PBS), and a range of relevant organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO)).
-
pH adjustment solutions: 0.1 M HCl and 0.1 M NaOH.
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
pH meter
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
-
Preparation of Stock Solutions and Standards:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or water) for creating a calibration curve.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected solubility range.
-
-
Sample Preparation:
-
Add an excess amount of the solid compound to a series of vials. A visual excess of solid should remain at the end of the experiment to ensure saturation.
-
Add a precise volume of the desired solvent to each vial.
-
For pH-dependent solubility, use buffers of known pH.
-
-
Equilibration:
-
Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand for a short period to allow for initial sedimentation of the excess solid.
-
Centrifuge the vials to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.
-
-
Quantification by HPLC:
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples, along with the calibration standards, using a validated HPLC method. A reversed-phase C18 column is often suitable for aromatic amino acids.[12] UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 254 nm) is typically used.[13] Derivatization is generally not required for aromatic amino acids.[12][14]
-
HPLC Method Development Considerations
A robust HPLC method is crucial for accurate quantification. The following diagram outlines the key considerations for method development.
Caption: Key Parameters for HPLC Method Development.
Data Analysis and Presentation
The concentration of this compound in the saturated supernatant is determined from the calibration curve. The solubility is then reported in appropriate units (e.g., mg/mL or mM).
Table 1: Example of Solubility Data Presentation for this compound at 25°C
| Solvent | pH | Solubility (mg/mL) ± SD | Solubility (mM) ± SD |
| Deionized Water | 6.5 | [Experimental Value] | [Calculated Value] |
| PBS | 7.4 | [Experimental Value] | [Calculated Value] |
| 0.1 M HCl | 1.0 | [Experimental Value] | [Calculated Value] |
| 0.1 M NaOH | 13.0 | [Experimental Value] | [Calculated Value] |
| Methanol | N/A | [Experimental Value] | [Calculated Value] |
| Ethanol | N/A | [Experimental Value] | [Calculated Value] |
Troubleshooting and Interpretation
-
High Variability in Results: This could be due to incomplete equilibration, inadequate phase separation, or issues with the analytical method. Ensure sufficient shaking time, proper centrifugation and filtration, and a validated HPLC method.
-
Low Recovery: The compound may be adsorbing to the filter membrane. Test different filter materials (e.g., PVDF, PTFE).
-
Supersaturation: This can occur if the temperature fluctuates during the experiment. Maintain strict temperature control.
-
pH Shift: The dissolution of the compound can alter the pH of the medium, especially in unbuffered solutions. Measure the pH of the supernatant after equilibration.[15]
Conclusion
Determining the solubility of a novel compound like this compound requires a systematic and rigorous approach. By employing the well-established shake-flask method coupled with a validated analytical technique such as HPLC, researchers can generate accurate and reliable solubility data. This information is indispensable for guiding formulation development, predicting in vivo behavior, and ultimately advancing promising drug candidates through the development pipeline.
References
-
JIGS Chemical Limited. (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride. [Link]
- Lahiri, S. C. (2007). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 84(11), 1113-1120.
-
Avdeef, A. (2007). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]
- USP. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41.
- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 685783.
-
van der Wielen, L. A. M., et al. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
PubChem. (3R)-3-amino-3-phenylpropanoic acid. [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]
- Kumar, D., et al. (2025). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm.
-
Academia.edu. (n.d.). Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. [Link]
- Gilar, M., et al. (2013). Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. Analytical Chemistry, 85(15), 7278–7285.
- Trevino, S. R., et al. (2008). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science, 17(10), 1747–1757.
- Braga, D., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceutics, 14(8), 1698.
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
- USP. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
- Dufal, S., et al. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 54(44), 11176–11192.
- Al-Janabi, K. F. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. University of Baghdad Digital Repository.
-
Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
- Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.
- Kumar, L. (2023). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(5), 133-140.
- Zhao, J. Y., et al. (1996). quantitative determination of aromatic amino acids at protein surface by size exclusion hplc coupled.
-
Wikipedia. (n.d.). Aminolevulinic acid. [Link]
Sources
- 1. (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride High Purity (>99%) at Best Price [jigspharma.com]
- 2. researchgate.net [researchgate.net]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. research.wur.nl [research.wur.nl]
- 6. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01170H [pubs.rsc.org]
- 7. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. syrris.com [syrris.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species [academia.edu]
- 12. Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 14. jocpr.com [jocpr.com]
- 15. dissolutiontech.com [dissolutiontech.com]
An In-depth Technical Guide on the Biological Activity of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride, a halogenated analogue of phenibut. In the absence of direct experimental data for this specific molecule, this guide leverages a robust, structure-activity relationship (SAR) approach. By examining the well-documented pharmacology of its close structural analogues—phenibut, baclofen, and F-phenibut—we infer its mechanism of action, potential potency, and receptor selectivity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel GABAergic compounds. It outlines predicted mechanisms, comparative pharmacology, and detailed experimental protocols for the empirical validation of its activity.
Introduction: A Novel GABA Analogue
This compound belongs to the class of β-aryl-γ-aminobutyric acid (GABA) derivatives. This class of compounds is of significant interest in neuroscience and pharmacology due to their ability to modulate the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS). The parent compound of this family, phenibut (β-phenyl-GABA), and its chlorinated analogue, baclofen (β-(4-chlorophenyl)-GABA), are well-characterized for their activity as GABA-B receptor agonists, leading to their clinical use as anxiolytics and muscle relaxants, respectively.[1][2]
The introduction of a bromine atom at the para-position of the phenyl ring in the (S)-enantiomeric form suggests a compound with potentially unique pharmacological properties. Halogenation is a common strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic profile of a lead compound. This guide will, therefore, explore the predicted biological activity of this compound based on the established pharmacology of its congeners.
Predicted Mechanism of Action: A GABA-B Receptor Agonist
Based on its structural architecture, this compound is predicted to be a selective agonist of the GABA-B receptor.[1][3][4] GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the CNS.[5][6]
Upon binding, an agonist induces a conformational change in the GABA-B receptor, which is a heterodimer of GABA-B1 and GABA-B2 subunits. This activation leads to the dissociation of the associated G-protein into its Gα and Gβγ subunits. The downstream effects include:
-
Inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]
-
Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , resulting in potassium ion efflux and hyperpolarization of the neuronal membrane.[6]
-
Inhibition of voltage-gated calcium channels , which reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.[7]
These actions collectively lead to a reduction in neuronal excitability, which is the basis for the anxiolytic, muscle relaxant, and sedative effects observed with GABA-B agonists.[1][2]
Comparative Pharmacology and Structure-Activity Relationship (SAR)
The biological activity of this compound can be inferred from the known activities of its structural analogues.
The Role of the Phenyl Ring and Halogenation
The phenyl ring is crucial for activity, and its substitution pattern significantly influences potency. Baclofen, with a chlorine atom at the para-position of the phenyl ring, is a more potent GABA-B agonist than phenibut, which is unsubstituted.[8] A study on F-phenibut, the para-fluoro analogue, also demonstrated high potency.[9] This suggests that an electron-withdrawing halogen at the para-position enhances the binding affinity for the GABA-B receptor. Therefore, it is highly probable that this compound is a potent GABA-B agonist, likely with a potency greater than that of phenibut.
Stereoselectivity
Pharmacological studies of phenibut have shown that the (R)-enantiomer is significantly more active at the GABA-B receptor than the (S)-enantiomer.[8] The target compound of this guide is the (3S)-enantiomer. This stereochemistry is analogous to the less active enantiomer of phenibut, which might suggest a lower potency. However, it is important to note that the Cahn-Ingold-Prelog priority rules can sometimes lead to an 'S' designation for a molecule that is sterically analogous to an 'R' designated molecule in a related compound, depending on the substituents. A thorough stereochemical analysis in the context of the GABA-B receptor binding pocket is necessary for a definitive prediction.
Quantitative Comparison with Analogues
The following table summarizes the reported binding affinities and functional potencies of key analogues, providing a basis for estimating the activity of the bromo-derivative.
| Compound | GABA-B Receptor Binding Affinity (Ki) | Functional Potency (EC50) | Reference(s) |
| (±)-Baclofen | 6.0 µM | 6.0 µM | [8][9] |
| (R)-Phenibut | 92 µM | Not Reported | [8] |
| (±)-Phenibut | 177 µM | 1362 µM | [8][9] |
| F-Phenibut | Not Reported | 23.3 µM | [9] |
| (3S)-3-amino-3-(4-bromophenyl)propanoic acid | Predicted: < 92 µM | Predicted: < 1362 µM | Inferred |
Table 1: Comparative Quantitative Data of GABA-B Agonists.
Based on the trend that para-halogenation increases potency (Baclofen and F-phenibut vs. Phenibut), it is reasonable to hypothesize that the bromo-analogue will have a higher binding affinity (lower Ki) and functional potency (lower EC50) than phenibut.
Recommended Experimental Protocols for Characterization
To empirically determine the biological activity of this compound, a series of in vitro and cellular assays are recommended.
Radioligand Binding Assays
This is a fundamental technique to determine the binding affinity and selectivity of the compound for GABA receptors.
Protocol: GABA-B Receptor Binding Assay
-
Tissue Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or cerebellum.
-
Radioligand: Use [³H]CGP 54626, a high-affinity GABA-B antagonist, as the radioligand.[10]
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
A similar protocol can be used for GABA-A receptors using [³H]muscimol to assess selectivity.[10]
Functional Assays
Functional assays are crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
Protocol: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins, a direct consequence of GPCR agonism.
-
Membrane Preparation: Use membranes from cells stably expressing recombinant human GABA-B receptors or from brain tissue.
-
Incubation: Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Reaction: Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Detection: Separate bound [³⁵S]GTPγS by filtration and quantify using a scintillation counter.
-
Data Analysis: Plot the stimulated binding against the compound concentration to determine the EC50 and the maximum effect (Emax) relative to a full agonist like GABA or baclofen.
Protocol: Electrophysiology (Patch-Clamp)
This technique provides a direct measure of the compound's effect on ion channel activity in single cells.
-
Cell Culture: Use HEK293 cells or Xenopus oocytes expressing recombinant GABA-B receptors and GIRK channels.
-
Recording: Perform whole-cell voltage-clamp recordings.
-
Application: Apply the test compound at various concentrations to the cell via a perfusion system.
-
Measurement: Measure the induced outward potassium current.
-
Data Analysis: Construct a dose-response curve to determine the EC50 and Emax.
Potential Therapeutic Applications
Given its predicted activity as a GABA-B agonist, this compound may have therapeutic potential in several neurological and psychiatric disorders, including:
-
Anxiety Disorders: Similar to phenibut, it may possess anxiolytic properties.[1]
-
Spasticity: Like baclofen, it could be effective in treating muscle spasticity associated with conditions like multiple sclerosis and spinal cord injury.[2]
-
Neuropathic Pain: GABA-B agonists have shown analgesic effects in various pain models.
-
Substance Use Disorders: There is growing interest in the use of GABA-B agonists for the treatment of alcohol and drug addiction.
Safety and Handling
While no specific toxicity data exists for this compound, information from a structurally similar compound, 3-amino-3-(3-bromophenyl)propanoic acid, indicates potential hazards.[11] According to the Globally Harmonized System (GHS) classifications for this related compound, it may cause skin irritation, serious eye irritation, and respiratory irritation.[11]
Recommended Precautions:
-
Handle in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a promising but uncharacterized GABA analogue. The structure-activity relationships derived from its close analogues, phenibut, baclofen, and F-phenibut, strongly suggest that it is a potent GABA-B receptor agonist. The para-bromo substitution is predicted to enhance its potency compared to phenibut. This technical guide provides a solid theoretical framework and a clear experimental roadmap for researchers to investigate and validate the biological activity and therapeutic potential of this novel compound. The detailed protocols provided herein offer a self-validating system for its comprehensive pharmacological characterization.
References
-
Siegel, G. J., Agranoff, B. W., Albers, R. W., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available from: [Link]
-
Pin, J. P., & Bettler, B. (2016). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Neuropharmacology, 111, 294-304. Available from: [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. Available from: [Link]
-
PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Čižaitė, K., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3108. Available from: [Link]
- Vertex AI Search. (n.d.). The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. Retrieved January 26, 2026, from [A valid, clickable URL will be provided here]
-
Chemsrc. (2025). 3-Amino-3-(4-bromophenyl)propanoic acid. Retrieved January 26, 2026, from [Link]
-
Karim, N., et al. (2013). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. ACS Chemical Neuroscience, 4(10), 1357-1368. Available from: [Link]
-
Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.7. Available from: [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. ResearchGate. Available from: [Link]
-
Lüddens, H., et al. (1992). Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy. European Journal of Pharmacology, 225(4), 345-348. Available from: [Link]
-
Laha, K. T., et al. (2013). Three Arginines in the GABAA Receptor Binding Pocket Have Distinct Roles in the Formation and Stability of Agonist- versus Antagonist-Bound Complexes. The Journal of Neuroscience, 33(32), 12957-12968. Available from: [Link]
-
Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. Available from: [Link]
-
Iqbal, M., et al. (2021). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules, 26(15), 4467. Available from: [Link]
-
Wikipedia. (n.d.). GABAB receptor. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A Receptors.... Retrieved January 26, 2026, from [Link]
-
Woll, K. A., et al. (2024). Three classes of propofol binding sites on GABAA receptors. Journal of Biological Chemistry, 300(1), 107778. Available from: [Link]
-
Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. Available from: [Link]
-
Eurofins Discovery. (n.d.). GABA (Non-Selective) Rat Receptors [3H] GABA Binding Agonist Radioligand LeadHunter Assay. Retrieved January 26, 2026, from [Link]
-
Simoes-Pires, C., et al. (2020). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 25(11), 2679. Available from: [Link]
-
Bolte, M., et al. (2018). Crystal Structure and Thermal Properties of Phenibut, Phenibut H2O and Phenibut HCl. ChemistrySelect, 3(44), 12513-12517. Available from: [Link]
-
Ogata, N., & Tatebayashi, H. (1991). [Pharmacology and physiological function of gamma-aminobutyric acid B type receptor]. Nihon Yakurigaku Zasshi, 97(4), 179-189. Available from: [Link]
-
Szymanska, E., et al. (2019). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 24(21), 3943. Available from: [Link]
-
Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. Available from: [Link]
-
Worms, P., et al. (1982). gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of progabide (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra. The Journal of Pharmacology and Experimental Therapeutics, 220(3), 660-671. Available from: [Link]
Sources
- 1. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Pharmacology and physiological function of gamma-aminobutyric acid B type receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAB receptor - Wikipedia [en.wikipedia.org]
- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Halogenated Phenylalanine Analogs in Research
Introduction: Beyond the Canonical 20—A Halogen's Touch
In the intricate world of molecular biology and drug discovery, the ability to subtly yet profoundly alter the function of proteins is paramount. While the 20 canonical amino acids provide a vast chemical landscape, the introduction of non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities for probing and engineering biological systems. Among the most powerful of these tools are the halogenated phenylalanine analogs.
The substitution of a hydrogen atom on the phenyl ring of phenylalanine with a halogen (Fluorine, Chlorine, Bromine, or Iodine) is not a mere isosteric replacement; it is a strategic modification that imbues the amino acid with unique physicochemical properties.[1][2] These properties—ranging from altered hydrophobicity and electronic character to the ability to form specific non-covalent interactions like halogen bonds—make these analogs invaluable reporters, structural probes, and modulators of biological activity.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, methodologies, and applications of halogenated phenylalanine analogs, moving beyond simple protocols to explain the causal science behind their use.
Caption: Core structure of phenylalanine showing the ortho, meta, and para positions for halogen substitution.
Chapter 1: The Physicochemical Rationale: Why Halogenate?
The decision to incorporate a halogenated phenylalanine analog is driven by the predictable and tunable effects of the halogen atom on the amino acid's properties. Understanding these effects is critical for rational experimental design.
-
Steric and Electronic Perturbations : The size of the halogen atom (I > Br > Cl > F) and its high electronegativity create both steric bulk and a powerful inductive electron-withdrawing effect.[1][4] This alters the electron distribution of the phenyl ring, influencing cation-π interactions and the acidity of nearby residues.
-
Hydrophobicity Modulation : Halogenation systematically increases the hydrophobicity of the phenylalanine side chain. This property can be exploited to enhance protein stability by improving packing within the hydrophobic core or to increase the membrane permeability of peptide-based drugs.[1][5]
-
The Halogen Bond : A defining feature, particularly for heavier halogens (Cl, Br, I), is the ability to act as a halogen bond donor. This is a highly directional, non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or a histidine nitrogen.[4] This interaction can significantly enhance ligand-receptor binding affinity, often with greater potency than a hydrogen bond.[4]
-
Unique Spectroscopic Probes : The fluorine atom (as ¹⁹F) possesses a nuclear spin of ½ and is 100% naturally abundant, making it an exceptional Nuclear Magnetic Resonance (NMR) probe. Its chemical shift is exquisitely sensitive to the local electrostatic environment, providing a non-invasive window into protein conformation and dynamics without the background noise inherent in biological systems.[1] For crystallography, the heavier bromine and especially iodine atoms are powerful anomalous scatterers, providing a direct route to solving the phase problem.[6]
Data Presentation: Comparative Properties of para-Halogenated Phenylalanines
The following table summarizes the key physicochemical properties that distinguish common halogenated phenylalanine analogs from the native amino acid.
| Property | L-Phenylalanine (Phe) | 4-Fluoro-Phe (4F-Phe) | 4-Chloro-Phe (4Cl-Phe) | 4-Bromo-Phe (4Br-Phe) | 4-Iodo-Phe (4I-Phe) | Causality & Implication |
| van der Waals Radius (Å) | 1.20 (H) | 1.47 (F) | 1.75 (Cl) | 1.85 (Br) | 1.98 (I) | Increasing steric bulk can be used to probe binding pockets or can impact protein folding if placed in a tightly packed core. |
| Electronegativity (Pauling) | 2.20 (H) | 3.98 (F) | 3.16 (Cl) | 2.96 (Br) | 2.66 (I) | Strong electron withdrawal alters ring electronics, influencing aromatic stacking and cation-π interactions. |
| Relative Hydrophobicity (M log P)¹ | -1.374 | -0.953 | Not Reported | Not Reported | 0.846 (as tetrafluoro-iodo-Phe) | A predictable increase in lipophilicity enhances hydrophobic interactions and can improve cell permeability of peptides.[5] |
| Halogen Bond Donor Strength | None | Very Weak | Moderate | Strong | Strongest | Enables the engineering of specific, high-affinity interactions in protein-ligand and protein-protein interfaces.[4] |
| Utility as a Probe | ¹H/¹³C NMR | ¹⁹F NMR | - | X-ray (Anomalous) | X-ray (Anomalous) | Provides unique spectroscopic handles for structural biology; ¹⁹F for dynamics (NMR), Br/I for structure solution (X-ray).[1][6] |
¹M log P values are from Kokubo, H., et al. (2020) and serve as a proxy for hydrophobicity.[5]
Chapter 2: Synthesis and Incorporation Strategies
Incorporating a halogenated phenylalanine analog into a protein of interest requires a robust and validated methodology. The choice of strategy depends on whether site-specific precision or global incorporation is required.
Chemical Synthesis
While a full review of organic synthesis is beyond the scope of this guide, it's important to note that various halogenated phenylalanine derivatives are commercially available or can be synthesized through established methods. One-pot syntheses, such as those employing Sonogashira cross-coupling reactions with halogenated phenylalanine precursors, have streamlined the creation of more complex analogs for specialized applications like fluorescent imaging.[7][8]
Site-Specific Genetic Code Expansion
The most powerful and precise method for incorporating a single halogenated analog at a defined position is through genetic code expansion. This technique hijacks the cell's translational machinery.
The Causality of the System: The methodology relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. "Orthogonal" means this pair functions independently of the host cell's own synthetases and tRNAs and does not recognize any of the 20 canonical amino acids. The aaRS is engineered to exclusively recognize the desired halogenated phenylalanine analog, and the tRNA is engineered with an anticodon that recognizes a nonsense or "stop" codon, typically the amber codon (TAG).
When a plasmid encoding the orthogonal pair is introduced into an expression host (e.g., E. coli) and the halogenated analog is supplied in the growth media, the following occurs:
-
The orthogonal aaRS charges its cognate tRNA with the halogenated analog.
-
During translation of the target protein's mRNA, the ribosome pauses when it encounters the engineered in-frame TAG codon.
-
Instead of terminating translation, the charged orthogonal tRNA recognizes the TAG codon and inserts the halogenated phenylalanine analog.
-
Translation continues, resulting in a full-length protein containing the analog at the specified position.[6][9]
Caption: The experimental workflow for incorporating a halogenated phenylalanine using genetic code expansion.
Chapter 3: Core Applications in Research
The unique properties of halogenated phenylalanine analogs have been leveraged across numerous scientific disciplines.
Probing Protein Structure and Dynamics with ¹⁹F NMR
Rationale: The ¹⁹F nucleus provides a clean and highly sensitive NMR signal. Because fluorine is absent in native biological systems, any observed signal comes directly from the incorporated probe. The chemical shift of the ¹⁹F atom is extremely sensitive to its local environment, making it an ideal reporter for conformational changes, ligand binding, or changes in protein dynamics.
Experimental Protocol: 1D ¹⁹F NMR of a Labeled Protein
This protocol outlines the essential steps for obtaining a ¹⁹F NMR spectrum of a protein labeled with 4-fluorophenylalanine (4F-Phe).
-
Protein Expression and Labeling (Self-Validating System):
-
Step 1.1: Co-transform E. coli BL21(DE3) cells with two plasmids: one containing the target gene with an amber (TAG) codon at the desired position, and another containing the orthogonal synthetase/tRNA pair specific for 4F-Phe.
-
Step 1.2: Grow the cells in minimal medium to an OD₆₀₀ of 0.6-0.8. The use of minimal medium is critical to prevent scavenging of endogenous phenylalanine.
-
Step 1.3: Add 4F-Phe to a final concentration of 1-2 mM.
-
Step 1.4: Induce protein expression with IPTG and grow for an additional 12-16 hours at a reduced temperature (e.g., 18°C) to ensure proper folding.
-
Step 1.5 (Validation): Run a parallel negative control culture without adding 4F-Phe. Successful site-specific incorporation should yield full-length protein only in the +4F-Phe culture, while the negative control shows a truncated product. Verify the mass of the full-length protein via ESI-MS to confirm incorporation.[9]
-
-
Protein Purification:
-
Step 2.1: Lyse the cells and purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).
-
-
NMR Sample Preparation:
-
Step 3.1: Exchange the purified protein into a deuterated NMR buffer (e.g., 20 mM NaPO₄, 50 mM NaCl, pH 7.0 in 99.9% D₂O).
-
Step 3.2: Concentrate the protein to a final concentration of 100-500 µM.
-
Step 3.3: Add 5-10% D₂O for signal locking. Add a known concentration of a fluorine-containing standard (e.g., trifluoroacetic acid) for chemical shift referencing if required.
-
-
NMR Data Acquisition:
-
Step 4.1: Acquire a 1D ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine-capable probe.
-
Step 4.2: Typical parameters include a spectral width of
50 ppm centered around the expected chemical shift for 4F-Phe (-114 ppm), a recycle delay of 1.5-2.0 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).
-
Solving Crystal Structures with Anomalous Dispersion
Rationale: The ability of heavy atoms to scatter X-rays anomalously is the basis for the single-wavelength anomalous dispersion (SAD) phasing method in X-ray crystallography. Site-specifically incorporating an iodine atom (via p-iodo-L-phenylalanine) introduces a powerful anomalous scatterer into the protein.[6] This often allows for direct determination of crystallographic phases from a single dataset collected at a single wavelength, bypassing the need for heavy-atom soaks or multi-wavelength experiments. A study on T4 lysozyme showed that incorporating iodoPhe did not perturb the protein's structure and enabled structure solution with significantly less data than conventional methods.[6]
Caption: Using site-specifically incorporated iodo-phenylalanine to solve protein structures via SAD phasing.
Applications in Drug Design and Chemical Biology
Halogenation is a well-established strategy in medicinal chemistry to fine-tune the properties of therapeutic candidates.
-
Enhancing Binding Affinity: The introduction of a halogen can enhance binding affinity through favorable hydrophobic contacts or by forming a stabilizing halogen bond.[4] Studies on the L-type amino acid transporter 1 (LAT1), a target in cancer therapy, revealed that the size and position of the halogen on phenylalanine analogs directly influence binding affinity and selectivity.[4][10] Specifically, larger halogens at the meta or ortho positions were preferred by LAT1, providing a clear design principle for developing selective inhibitors or drug conjugates.[4]
-
Improving Pharmacokinetic Properties: Fluorination, in particular, is often used to block sites of metabolic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the in vivo half-life of a drug.[1] It can also modulate lipophilicity to improve membrane permeability and bioavailability.[3]
-
Modulating Peptide and Protein Function: Halogenation can directly impact biological function. In the development of auristatin-based antibody-drug conjugates (ADCs), halogenation of the phenylalanine residue was shown to shift an unfavorable conformational equilibrium of the warhead towards its biologically active isomer, all while retaining or even slightly improving its cytotoxicity.[11] In other studies, halogenated derivatives of L-phenylalanine have demonstrated neuroprotective effects in models of brain ischemia by modulating glutamatergic synaptic transmission.[12]
-
Investigating Amyloid Formation: The systematic replacement of phenylalanine with various fluorinated and iodinated analogs in the amyloidogenic peptide NFGAIL allowed researchers to dissect the forces driving amyloid aggregation.[5] The results showed a clear synergy between the hydrophobicity of the analog and the kinetics of fibril formation, demonstrating how halogenation can serve as a "tuning knob" to study the fundamental processes of protein misfolding.[5]
Chapter 4: Practical Considerations and Troubleshooting
The successful application of these powerful analogs requires attention to potential challenges.
-
Cellular Toxicity: Some halogenated analogs can be toxic to expression hosts, leading to poor growth and low protein yields. It is crucial to determine the optimal concentration of the analog that supports protein expression without overly inhibiting cell growth.
-
Synthetase Fidelity and Mis-incorporation: The "orthogonality" of the synthetase is key. A promiscuous synthetase might charge the canonical phenylalanine, leading to a mixed population of proteins. Conversely, the host's native phenylalanyl-tRNA synthetase might recognize the analog (especially minimally perturbing ones like 4F-Phe), leading to its incorporation at native Phe codons.[9]
-
Verification is Essential: Always use mass spectrometry to confirm the precise mass of the final protein product. This is the definitive way to validate that a) the analog was incorporated, and b) it was incorporated only at the desired site.
Troubleshooting Table: Site-Specific Incorporation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Full-Length Protein | 1. Analog toxicity.2. Poor uptake of the analog by the cell.3. Inefficient synthetase (low kcat/Km). | 1. Titrate analog concentration to find a balance between labeling and cell health.2. Use a different expression strain or media formulation.3. Use a more evolved or different orthogonal synthetase/tRNA pair. |
| High Amount of Truncated Protein | 1. Insufficient analog concentration.2. Premature termination at the TAG codon is outcompeting incorporation. | 1. Increase the concentration of the analog in the media.2. Use an expression strain with a lower abundance of Release Factor 1 (RF1), which recognizes the TAG codon.3. Ensure the synthetase/tRNA pair is highly active. |
| Mass Spec Shows a Mix of Analog and Phe at the TAG Site | The orthogonal synthetase is not entirely specific and can charge endogenous Phe. | Use a "negative selection" evolved synthetase that has been engineered to actively reject phenylalanine. Purify the protein under conditions that might separate the two species if possible. |
| Mass Spec Shows Mass Increase Greater Than One Analog | The native Phe-tRNA synthetase is recognizing the analog, causing global mis-incorporation.[9] | This is a significant issue, especially for analogs very similar to Phe (e.g., 2-F-Phe).[9] Consider using a different analog or an engineered host strain with a Phe-tRNA synthetase that does not recognize the analog. |
Conclusion and Future Outlook
Halogenated phenylalanine analogs represent a mature yet continually evolving toolkit for modern biological research. From providing exquisitely sensitive probes for NMR spectroscopy to enabling novel strategies for drug design and protein structure determination, their utility is expansive. The causal link between the fundamental physicochemical properties of the halogen atom and the resulting biological or analytical outcome is clear and predictable, empowering researchers to rationally design experiments. As our ability to engineer the cellular machinery for genetic code expansion improves, and as synthetic methods provide access to even more diverse analogs, the role of the humble halogen in dissecting the complex world of proteins is set to grow ever more significant.
References
-
Salwiczek, M., et al. (2012). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. Available at: [Link]
-
Huttunen, J., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Available at: [Link]
-
Forster, C., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences. Available at: [Link]
-
Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke. Available at: [Link]
-
Kokubo, H., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemistryBioChem. Available at: [Link]
-
Huttunen, J., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. Available at: [Link]
-
Hao, X., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. Available at: [Link]
-
Forster, C., et al. (2022). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv. Available at: [Link]
-
Xie, J., et al. (2004). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Nature Biotechnology. Available at: [Link]
-
Male, L., et al. (2021). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters. Available at: [Link]
-
Ekholm, F. S., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Omega. Available at: [Link]
-
Male, L., et al. (2021). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. ACS Publications. Available at: [Link]
-
Kagiyama, T., et al. (2004). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. Available at: [Link]
-
Apostolovic, B., et al. (2010). Selective protein-protein interactions driven by a phenylalanine interface. Journal of the American Chemical Society. Available at: [Link]
-
Forster, C., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Semantic Scholar. Available at: [Link]
-
Salwiczek, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. Available at: [Link]
Sources
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Coupling Strategies for (3S)-3-amino-3-(4-bromophenyl)propanoic Acid in Solid-Phase Peptide Synthesis
Introduction: Navigating the Challenges of Incorporating β-Amino Acids in SPPS
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development, offering pathways to novel therapeutics with enhanced stability, conformational control, and biological activity.[1] Among these, β-amino acids are of particular interest. (3S)-3-amino-3-(4-bromophenyl)propanoic acid, a chiral β-amino acid, presents unique opportunities due to its structural features. The β-amino acid backbone can induce specific secondary structures in peptides, while the 4-bromophenyl moiety serves as a versatile handle for post-synthesis modifications via cross-coupling reactions.[2]
However, the successful incorporation of (3S)-3-amino-3-(4-bromophenyl)propanoic acid into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. The steric hindrance imposed by the bulky bromophenyl group and the potentially altered reactivity of the β-amino group can lead to sluggish and incomplete coupling reactions.[3] This can result in deletion sequences and a final product that is difficult to purify.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective coupling protocols for incorporating Fmoc-(3S)-3-amino-3-(4-bromophenyl)propanoic acid in SPPS. We will explore various coupling strategies, explain the rationale behind the choice of reagents, and provide step-by-step protocols to maximize coupling efficiency and ensure the integrity of the final peptide product.
Understanding the Fundamentals of SPPS
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to a solid support (resin) and sequentially adding amino acids.[4] The general SPPS cycle involves several key steps:
-
Resin Loading: The first Fmoc-protected amino acid is attached to the solid support. It is often recommended to purchase pre-loaded resins to avoid challenges associated with the initial anchoring step.[5]
-
Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically with a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[6]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.[7]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[7]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed.[7]
Core Challenges with (3S)-3-amino-3-(4-bromophenyl)propanoic Acid
The primary obstacle in coupling Fmoc-(3S)-3-amino-3-(4-bromophenyl)propanoic acid is steric hindrance. The bulky 4-bromophenyl group can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This can lead to:
-
Slow reaction kinetics: Requiring longer coupling times.
-
Incomplete coupling: Resulting in the formation of deletion sequences where the β-amino acid is missing.
-
Aggregation: The hydrophobicity of the bromophenyl group can contribute to peptide aggregation on the resin, further hindering reagent accessibility.[8]
To overcome these challenges, a judicious selection of coupling reagents and optimized reaction conditions are paramount.
Recommended Coupling Protocols
Here, we present three robust coupling protocols for incorporating Fmoc-(3S)-3-amino-3-(4-bromophenyl)propanoic acid, ranging from a standard, cost-effective method to more powerful, specialized approaches for particularly difficult couplings.
Protocol 1: The Standard and Economical Approach - DIC/Oxyma
The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a widely used, efficient, and cost-effective method for peptide coupling.[9] Oxyma has been shown to be a superior additive to the more traditional 1-hydroxybenzotriazole (HOBt), as it is non-explosive and can reduce racemization.[10][11]
Mechanism of Action: DIC activates the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate can then react with the N-terminal amine of the peptide chain. Oxyma acts as a scavenger for this reactive intermediate, forming an active ester that is less prone to side reactions and racemization, while still being sufficiently reactive for efficient coupling.
Diagram of DIC/Oxyma Coupling Workflow:
Caption: Workflow for DIC/Oxyma mediated coupling.
Step-by-Step Protocol:
-
Resin Preparation: Swell the resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-(3S)-3-amino-3-(4-bromophenyl)propanoic acid (3 equivalents relative to resin loading), Oxyma (3 equivalents), in DMF.
-
Coupling Reaction: Add DIC (3 equivalents) to the activation solution and immediately add the mixture to the deprotected resin.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For difficult couplings, the reaction time can be extended overnight.[11]
-
Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A yellow to light brown coloration of the beads indicates a complete or near-complete reaction. If the beads remain dark blue, the coupling is incomplete.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and the diisopropylurea byproduct.
Table 1: Reagent Stoichiometry for DIC/Oxyma Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-(3S)-3-amino-3-(4-bromophenyl)propanoic acid | 3.0 |
| DIC | 3.0 |
| Oxyma | 3.0 |
| Solvent (DMF) | Sufficient to swell the resin |
Protocol 2: The High-Efficiency Standard - HBTU/HOBt with Base
For more challenging couplings, aminium/uronium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed.[1] These reagents, in the presence of a base like N,N-diisopropylethylamine (DIEA), rapidly generate the HOBt active ester of the amino acid, which then couples to the free amine on the resin.[1]
Mechanism of Action: HBTU reacts with the carboxylate of the Fmoc-amino acid (formed by the addition of a base) to generate a highly reactive HOBt ester. This active ester then readily reacts with the N-terminal amine of the peptide chain to form the peptide bond.
Diagram of HBTU/HOBt Coupling Workflow:
Caption: Workflow for HBTU/HOBt mediated coupling.
Step-by-Step Protocol:
-
Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and washing.
-
Activation Solution Preparation: In a separate vessel, dissolve Fmoc-(3S)-3-amino-3-(4-bromophenyl)propanoic acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Coupling Reaction: Add DIEA (6 equivalents) to the activation solution. A color change to yellow is often observed. Immediately add the activated mixture to the deprotected resin.
-
Reaction Time: Allow the coupling to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitoring the Reaction: Use the ninhydrin test to monitor the reaction progress.
-
Washing: After complete coupling, wash the resin as described in Protocol 1.
Table 2: Reagent Stoichiometry for HBTU/HOBt Coupling
| Reagent | Equivalents (relative to resin loading) |
| Fmoc-(S)-3-amino-3-(4-bromophenyl)propanoic acid | 3.0 |
| HBTU | 2.9 |
| HOBt | 3.0 |
| DIEA | 6.0 |
| Solvent (DMF) | Sufficient to swell the resin |
Protocol 3: The "Tough Nut Cracker" - Double Coupling and Elevated Temperature
For exceptionally difficult couplings where the previous protocols yield incomplete reactions, a "double coupling" strategy can be employed. This involves performing the coupling reaction twice before proceeding to the next deprotection step. Additionally, performing the coupling at a slightly elevated temperature can help overcome the activation energy barrier for sterically hindered amino acids.
Rationale: The first coupling reaction may still leave a significant number of unreacted N-terminal amines. A second, fresh charge of activated amino acid can drive the reaction to completion. Elevated temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thereby increasing the reaction rate.[12]
Step-by-Step Protocol:
-
First Coupling: Perform the coupling reaction using either the DIC/Oxyma (Protocol 1) or HBTU/HOBt (Protocol 2) method.
-
Washing: After the first coupling, wash the resin thoroughly with DMF (3x) to remove byproducts.
-
Second Coupling: Prepare a fresh activation solution and repeat the coupling step. For this second coupling, the reaction vessel can be gently heated to 40-50°C for 1-2 hours.[12]
-
Monitoring and Final Washing: Monitor the reaction with the ninhydrin test. Once complete, perform the final extensive washing procedure as outlined in the previous protocols.
Table 3: General Guidelines for Double Coupling
| Parameter | Recommendation |
| Reagents | Use fresh reagents for the second coupling. |
| Stoichiometry | Same as the single coupling protocol chosen. |
| Temperature | Room temperature for the first coupling, 40-50°C for the second coupling. |
| Reaction Time | 1-2 hours for each coupling. |
Self-Validation and Monitoring
The success of each coupling step is critical for the synthesis of the full-length target peptide. The ninhydrin (Kaiser) test is a reliable qualitative method for detecting the presence of primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Indicates the absence of primary amines, suggesting a successful coupling.
For quantitative analysis and to confirm the incorporation of the β-amino acid, a small sample of the resin can be cleaved and analyzed by mass spectrometry after the coupling step.
Conclusion and Field-Proven Insights
The successful incorporation of sterically hindered β-amino acids like (3S)-3-amino-3-(4-bromophenyl)propanoic acid is a common challenge in SPPS. While standard coupling reagents can be effective, difficult sequences often require more robust strategies.
-
For routine synthesis , the DIC/Oxyma protocol offers a good balance of efficiency and cost.
-
When encountering difficulties, switching to a more powerful uronium-based reagent like HBTU is a logical next step.
-
For the most stubborn couplings, a double coupling strategy, potentially with the application of mild heat, is a reliable method to ensure high coupling efficiency.[3]
It is crucial to remember that the optimal conditions can be sequence-dependent. Therefore, careful monitoring of each coupling step is essential for a successful synthesis. The protocols provided in this application note serve as a strong starting point for developing a robust and reproducible method for incorporating (3S)-3-amino-3-(4-bromophenyl)propanoic acid into your peptide of interest.
References
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Pennington, M. W., & Byrnes, M. F. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 3-18). Humana Press.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Gyros Protein Technologies. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Sletten, E. T., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.
- El-Faham, A., & Albericio, F. (2022).
-
Cenik, V. (2026). The Chemistry Behind Peptide Synthesis: Understanding Fmoc-D-3-Bromophenylalanine. Retrieved from [Link]
- Subirós-Funosas, R., et al. (2009). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 7(22), 4641-4649.
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Manne, S. R., et al. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52(18), 2631-2646.
- Lee, Y. S. (2005). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 49(4), 321-332.
- Fülöp, A., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?.
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
- Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940-943.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
Gyros Protein Technologies. (n.d.). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Abdel-Moty, S. G., et al. (2015). OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)
- Organic Syntheses. (2013). Z-L-Phg-Val-OMe. Org. Synth., 90, 306.
Sources
- 1. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. chem.uci.edu [chem.uci.edu]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride as a GABA Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel GABAergic Candidate
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] Its effects are mediated through two main classes of receptors: the ionotropic GABA_A receptors and the metabotropic GABA_B receptors.[2][3] While GABA_A receptors are ligand-gated chloride channels, GABA_B receptors are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades, including the inhibition of adenylyl cyclase and the regulation of Ca2+ and K+ channels.[2][4][5]
The compound (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride is a structural analog of phenibut and baclofen, both of which are known to act on GABA receptors.[5][6] Phenibut (β-phenyl-GABA) is a neuropsychotropic drug with anxiolytic and nootropic effects, acting primarily at GABA_B receptors and to some extent at GABA_A receptors.[5][6] Baclofen, a p-chloro-derivative of phenibut, is a potent and selective GABA_B agonist used clinically as a muscle relaxant.[2][6] The structural similarity of this compound to these compounds, particularly the presence of a phenyl ring and the GABA backbone, strongly suggests its potential as a GABA receptor ligand, most likely targeting the GABA_B receptor.
This document provides a comprehensive guide for the in-vitro and in-vivo characterization of this novel compound. The protocols outlined below are designed to elucidate its binding affinity, functional activity, and physiological effects, thereby establishing its pharmacological profile as a potential therapeutic agent.
Physicochemical Properties and Handling
Proper handling and storage of the compound are critical for maintaining its integrity and ensuring reproducible experimental results.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C9H11BrClNO2 | Calculated |
| Molecular Weight | 296.55 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in water and DMSO | Expected |
| Storage | Store at -20°C, desiccated, and protected from light. | Standard Practice |
Stock Solution Preparation: For in-vitro assays, prepare a 10 mM stock solution in sterile, nuclease-free water or DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. For in-vivo studies, prepare fresh solutions in sterile saline (0.9% NaCl) on the day of the experiment.
Application Note 1: In-Vitro Characterization at GABA_B Receptors
The initial characterization of a novel compound involves determining its ability to bind to the target receptor and elicit a functional response. The following protocols describe a competitive radioligand binding assay to determine binding affinity (Ki) and a [35S]GTPγS functional assay to assess agonist or antagonist activity at the GABA_B receptor.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the affinity of the test compound for the GABA_B receptor by measuring its ability to compete with a known high-affinity radiolabeled antagonist.
Principle: The assay measures the displacement of a radiolabeled ligand from the GABA_B receptor by the unlabeled test compound. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Materials:
-
Test Compound: this compound
-
Radioligand: [3H]CGP54626 (a potent GABA_B receptor antagonist)
-
Membrane Preparation: Rat or mouse whole brain membranes, or membranes from cells expressing recombinant human GABA_B receptors.
-
Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Non-specific Binding Control: 10 µM GABA
-
Filtration Apparatus: Cell harvester with GF/B filters
-
Scintillation Counter
Workflow:
Caption: Workflow for the [35S]GTPγS functional assay.
Procedure:
-
Membrane Preparation: Use the same membrane preparation as in Protocol 1.
-
Assay Setup: In a 96-well plate, add:
-
Assay Buffer
-
GDP (final concentration ~30 µM)
-
Test compound at various concentrations.
-
Membrane preparation (10-20 µg protein per well)
-
Pre-incubate for 15 minutes at 30°C.
-
-
Initiate Reaction: Add [35S]GTPγS (final concentration ~0.1 nM) to all wells.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the radioactivity as described in Protocol 1.
-
Data Analysis:
-
Agonist Mode: Plot the stimulated [35S]GTPγS binding against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like GABA.
-
Antagonist Mode: To test for antagonist activity, perform a GABA concentration-response curve in the presence and absence of a fixed concentration of the test compound. A rightward shift in the GABA EC50 indicates competitive antagonism.
-
Data Interpretation:
| Parameter | Description | Implication |
| Ki | Inhibitory constant from binding assay. | A lower Ki value indicates higher binding affinity. |
| EC50 | Concentration for 50% of maximal response in functional assay. | A lower EC50 value indicates higher potency. |
| Emax | Maximum response relative to a full agonist. | Emax ≈ 100%: Full agonist. 0 < Emax < 100%: Partial agonist. Emax ≈ 0%: No agonist activity (potential antagonist). |
Application Note 2: Electrophysiological Analysis
Electrophysiology provides a direct measure of the functional consequences of receptor activation on neuronal activity.
Protocol 3: Whole-Cell Patch-Clamp Recording
This technique measures changes in the membrane potential and ion currents in individual neurons in response to the application of the test compound.
Principle: GABA_B receptor activation leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing an outward K+ current and hyperpolarization of the neuronal membrane. [4]This protocol measures this baclofen-sensitive current in response to the test compound.
Materials:
-
Test Compound: this compound
-
Cell Culture: Primary hippocampal or cortical neurons, or a suitable cell line expressing GABA_B and GIRK channels.
-
Electrophysiology Rig: Microscope, micromanipulators, amplifier, data acquisition system.
-
Pipettes and Solutions: Borosilicate glass pipettes, artificial cerebrospinal fluid (aCSF), and internal pipette solution.
Procedure:
-
Cell Preparation: Plate neurons on coverslips and culture for 10-14 days.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with aCSF.
-
Patching: Under visual guidance, form a high-resistance (>1 GΩ) seal between a glass pipette and the membrane of a single neuron.
-
Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette, gaining electrical access to the cell's interior.
-
Data Acquisition: In voltage-clamp mode, hold the neuron at a membrane potential of -60 mV.
-
Compound Application: Apply the test compound via the perfusion system at various concentrations.
-
Data Analysis: Measure the amplitude of the outward current induced by the test compound. Compare this to the current induced by a saturating concentration of baclofen to determine the relative efficacy.
Application Note 3: Preliminary In-Vivo Assessment
In-vivo studies are essential to understand the physiological and behavioral effects of the compound in a whole organism.
Protocol 4: Rotarod Test for Motor Coordination
This test is used to assess the potential muscle relaxant and sedative effects of the compound, which are known effects of GABA_B agonists. [3] Principle: The rotarod test measures the ability of a mouse or rat to maintain balance on a rotating rod. A deficit in motor coordination will result in the animal falling off the rod more quickly.
Materials:
-
Test Compound: this compound
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Rotarod Apparatus: A rotating rod with adjustable speed.
-
Vehicle Control: Sterile saline.
-
Positive Control: Diazepam or Baclofen.
Procedure:
-
Habituation and Training: For 2-3 days prior to testing, train the animals on the rotarod at a constant speed (e.g., 4 rpm) until they can stay on for at least 60 seconds.
-
Compound Administration: On the test day, administer the test compound, vehicle, or positive control via intraperitoneal (i.p.) injection.
-
Testing: At a set time post-injection (e.g., 30 minutes), place the animal on the rotarod, which is now accelerating (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod.
-
Data Analysis: Compare the mean latency to fall for the different treatment groups using an appropriate statistical test (e.g., ANOVA).
Conclusion
The protocols detailed in this guide provide a comprehensive framework for the initial characterization of this compound as a GABA receptor ligand. By systematically evaluating its binding affinity, functional activity, and in-vivo effects, researchers can build a robust pharmacological profile for this novel compound. The structural similarity to known GABA_B modulators like baclofen suggests that this compound holds promise as a valuable research tool and a potential lead for the development of new therapeutics targeting the GABAergic system.
References
-
Siegel, G. J., Agranoff, B. W., Albers, R. W., & Fisher, S. K. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. [Link]
-
Gassmann, M., & Bettler, B. (2012). Regulation of neuronal GABAB receptor functions by subunit composition. Nature Reviews Neuroscience, 13(6), 380–394. [Link]
-
Ribosome Studio. (2023, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor. YouTube. [Link]
-
Frølund, B., Kristiansen, U., Jensen, M. H., & Krogsgaard-Larsen, P. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(13), 3093. [Link]
-
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231. [Link]
-
Enna, S. J., & Bowery, N. G. (Eds.). (2006). The GABA Receptors. Humana Press. [Link]
-
Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [Link]
-
Bowery, N. G., Hill, D. R., Hudson, A. L., Doble, A., Middlemiss, D. N., Shaw, J., & Turnbull, M. (1980). (–)Baclofen decreases neurotransmitter release in the mammalian CNS by an action at a novel GABA receptor. Nature, 283(5742), 92–94. [Link]
-
Harrison, N. L. (2014). [35S]GTPγS Binding: A Tool to Assess GPCR Agonist- and Modulator-Trafficking. In Methods in Enzymology (Vol. 556, pp. 415-433). Academic Press. [Link]
-
Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in neurobiology, 36(1), 35–92. [Link]
-
Hyland, N. P., & Cryan, J. F. (2010). A Gut Feeling About GABA: Focus on GABA(B) Receptors. Frontiers in pharmacology, 1, 124. [Link]
-
PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. [Link]
Sources
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chiral β-Amino Acids
Welcome to the technical support center for the synthesis of chiral β-amino acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective β-amino acid synthesis. Chiral β-amino acids are crucial building blocks in the development of pharmaceuticals and other bioactive molecules, but their synthesis is often plagued by side reactions that can compromise yield, purity, and stereochemical integrity.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during common synthetic routes. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Table of Contents
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Frequently Asked Questions (FAQs)
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What are the most common causes of low enantiomeric or diastereomeric excess in my reaction?
-
How can I effectively monitor the progress of my reaction and detect side products?
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What are the best general strategies for purifying chiral β-amino acids?
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Troubleshooting Guide: Arndt-Eistert Synthesis
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Problem: Low yield and formation of α-chloromethyl ketone byproduct.
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Problem: Significant racemization observed in the final β-amino acid product.
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Troubleshooting Guide: Mannich-Type Reactions
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Problem: Poor diastereoselectivity in the formation of the β-amino carbonyl compound.
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Problem: Competing retro-Mannich reaction leading to low product yield.
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Troubleshooting Guide: Conjugate Addition Reactions (Michael Addition)
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Problem: Formation of the undesired 1,2-addition product.
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Problem: Epimerization of the stereocenter α to the carbonyl group in the product.
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Troubleshooting Guide: Enzymatic Resolutions
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Problem: Low enantioselectivity of the enzymatic resolution.
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Problem: Poor conversion and long reaction times.
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References
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low enantiomeric or diastereomeric excess in my reaction?
A1: Low stereoselectivity is a frequent challenge and can stem from several factors depending on the synthetic route:
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Epimerization/Racemization: The most common culprit is the loss of stereochemical integrity at a chiral center. This can be caused by harsh reaction conditions (e.g., high temperatures, strong bases or acids), prolonged reaction times, or the presence of certain reagents that facilitate the formation of a planar enolate or imine intermediate.[2][3] For instance, in peptide synthesis, which shares similar challenges, activation of the carboxylic acid can lead to epimerization.[4]
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Poor Facial Selectivity: In reactions involving the formation of a new stereocenter, such as the Mannich reaction or conjugate addition, the chiral catalyst or auxiliary may not be effectively directing the approach of the nucleophile or electrophile. This can be due to a poor match between the substrate and the catalyst, incorrect catalyst loading, or the presence of impurities that interfere with the catalyst.
-
Background Reactions: A non-stereoselective background reaction can compete with the desired asymmetric transformation, leading to a mixture of stereoisomers. This is often observed when the catalyst is not sufficiently active or when the reaction conditions are not optimized.
Q2: How can I effectively monitor the progress of my reaction and detect side products?
A2: Careful reaction monitoring is crucial for identifying the formation of side products and optimizing reaction conditions. A multi-technique approach is often most effective:
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Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitatively monitoring the consumption of starting materials and the formation of the product. The appearance of new spots can indicate the formation of side products. Using different solvent systems can help to resolve closely related compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of the desired product and any side products. The appearance of unexpected signals or complex multiplets can indicate the presence of impurities. For diastereomeric mixtures, distinct sets of signals for each diastereomer are often observable.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric or diastereomeric excess of your product. It is essential for optimizing asymmetric reactions and for the final characterization of the chiral β-amino acid. Developing a reliable chiral HPLC method early in your project is highly recommended.
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Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), can help to identify the molecular weights of the product and any byproducts, providing valuable clues about their structures.
Q3: What are the best general strategies for purifying chiral β-amino acids?
A3: The purification strategy will depend on the physical properties of your β-amino acid and the nature of the impurities.
-
Crystallization: If your product is a solid, crystallization is often the most effective method for purification and can sometimes lead to an enhancement of the enantiomeric or diastereomeric excess. Screening different solvents is key to finding optimal crystallization conditions.
-
Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from starting materials and non-polar side products. For separating diastereomers, specialized chiral stationary phases may be required if the polarity difference is small.
-
Ion-Exchange Chromatography: Since amino acids are zwitterionic, ion-exchange chromatography can be a very effective purification method.[5] Cation-exchange resins are commonly used to capture the amino acid, which can then be eluted with a change in pH or with a salt gradient.[5] This technique is particularly useful for removing non-ionic impurities.
Troubleshooting Guide: Arndt-Eistert Synthesis
The Arndt-Eistert synthesis is a classical and versatile method for the one-carbon homologation of α-amino acids to their β-amino acid counterparts.[6][7] However, it is not without its challenges.
Problem: Low yield and formation of α-chloromethyl ketone byproduct.
Causality & Troubleshooting:
The formation of an α-chloromethyl ketone is a common side reaction that occurs when the intermediate α-diazoketone reacts with the HCl generated during the initial acid chloride formation.[8][9]
-
Mechanism of Side Reaction:
-
R-COOH + SOCl₂ → R-COCl + SO₂ + HCl
-
R-COCl + CH₂N₂ → R-COCHN₂ + HCl
-
R-COCHN₂ + HCl → R-COCH₂Cl + N₂
-
-
Preventative Measures:
-
Use of Excess Diazomethane: Employing at least two equivalents of diazomethane ensures that one equivalent reacts with the acid chloride and the second equivalent neutralizes the generated HCl.[8][9]
-
Addition of a Non-Nucleophilic Base: The inclusion of a mild, non-nucleophilic base, such as triethylamine (NEt₃), can scavenge the HCl as it is formed, preventing the side reaction.[9] This is known as the Newman-Beal modification.
-
Alternative Diazomethane Precursors: Using trimethylsilyldiazomethane ((CH₃)₃SiCHN₂) can be a safer and effective alternative to diazomethane and can sometimes lead to cleaner reactions.[10]
-
Experimental Protocol: Minimizing α-chloromethyl ketone formation
-
Acid Chloride Formation: To a solution of the N-protected α-amino acid (1.0 equiv) in an anhydrous solvent (e.g., THF, CH₂Cl₂) at 0 °C, add oxalyl chloride (1.2 equiv) or thionyl chloride (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent under reduced pressure.
-
Diazoketone Formation (with base): Dissolve the crude acid chloride in anhydrous THF or Et₂O and cool to 0 °C. In a separate flask, prepare a solution of diazomethane in Et₂O. Slowly add the diazomethane solution to the acid chloride solution containing triethylamine (1.1 equiv) until a persistent yellow color is observed, indicating a slight excess of diazomethane.
-
Quenching: Carefully quench the excess diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears.
-
Wolff Rearrangement: Proceed with the Wolff rearrangement using a suitable catalyst (e.g., Ag₂O, silver benzoate) in the presence of a nucleophile (e.g., water, alcohol).[7][8][11]
Problem: Significant racemization observed in the final β-amino acid product.
Causality & Troubleshooting:
While the Wolff rearrangement itself generally proceeds with retention of configuration, racemization can occur at the α-carbon of the starting amino acid, especially during the acid chloride formation step.[10][12]
-
Mechanism of Racemization: The α-proton of the N-protected amino acid can be abstracted under certain conditions, leading to the formation of a planar enolate or oxazolone intermediate, which can then be protonated from either face, resulting in racemization.
-
Preventative Measures:
-
Choice of Activating Agent: Using milder activating agents for the carboxylic acid can reduce the risk of racemization. For instance, using mixed anhydrides (e.g., with isobutyl chloroformate) instead of acid chlorides can be beneficial. The use of Boc₂O as a coupling agent has also been reported to give good yields without racemization.[13]
-
Protecting Group Strategy: The choice of the N-protecting group is crucial. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are generally preferred over acyl protecting groups as they are less prone to promoting racemization.[14][15]
-
Low Temperatures: Performing the activation and diazoketone formation steps at low temperatures (e.g., -15 °C to 0 °C) can significantly suppress the rate of racemization.
-
Table 1: Impact of N-Protecting Group on Racemization in Arndt-Eistert Synthesis
| N-Protecting Group | Propensity for Racemization | Rationale |
| Boc, Cbz | Low | The lone pair on the nitrogen participates in resonance with the carbonyl of the urethane, reducing the acidity of the α-proton. |
| Acetyl (Ac) | High | The carbonyl of the acetyl group can participate in the formation of an oxazolone intermediate, which readily racemizes. |
Troubleshooting Guide: Mannich-Type Reactions
The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are direct precursors to β-amino acids.[6] Asymmetric variants often employ chiral catalysts or auxiliaries to control the stereochemical outcome.
Problem: Poor diastereoselectivity in the formation of the β-amino carbonyl compound.
Causality & Troubleshooting:
Low diastereoselectivity in a Mannich reaction indicates that the transition states leading to the two diastereomeric products are of similar energy.
-
Factors Influencing Diastereoselectivity:
-
Catalyst/Auxiliary: The structure and loading of the chiral catalyst or auxiliary are paramount. For organocatalyzed Mannich reactions, the choice between primary and secondary amine catalysts can even lead to a reversal of diastereoselectivity.[16] Chiral sulfinimines (Ellman's auxiliary) are also effective in directing the stereochemical outcome.[17]
-
Solvent: The solvent can influence the conformation of the transition state through solvation effects. Screening a range of solvents with varying polarities is recommended.
-
Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Steric Hindrance: The steric bulk of the reactants (the enolate, the imine, and the catalyst) plays a crucial role. Modifying the steric environment can favor the formation of one diastereomer over the other.
-
Experimental Protocol: Optimizing Diastereoselectivity
-
Catalyst Screening: If using a catalyst, screen a library of related catalysts to identify the one that provides the best selectivity for your specific substrates.
-
Solvent Screening: Set up small-scale reactions in a variety of solvents (e.g., THF, CH₂Cl₂, toluene, MeCN, and solvent-free conditions). Analyze the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or chiral HPLC.
-
Temperature Study: Once a promising solvent is identified, run the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the effect on diastereoselectivity.
-
Use of Additives: In some cases, the addition of a Lewis acid or a Brønsted acid can improve the organization of the transition state and enhance selectivity.[18]
Diagram 1: Logic for Troubleshooting Poor Diastereoselectivity in Mannich Reactions
Caption: Troubleshooting workflow for low diastereoselectivity.
Problem: Competing retro-Mannich reaction leading to low product yield.
Causality & Troubleshooting:
The Mannich reaction is reversible, and under certain conditions, the product can revert to the starting materials (retro-Mannich reaction). This is more likely to occur with prolonged reaction times or at elevated temperatures.
-
Preventative Measures:
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to determine the point of maximum product formation and avoid prolonged reaction times.
-
Temperature Control: As with diastereoselectivity, lower temperatures can help to suppress the retro-Mannich reaction.
-
In Situ Product Protection/Derivatization: If the product is unstable, it may be possible to protect or derivatize it in situ to prevent the reverse reaction. For example, reduction of the ketone to an alcohol can lock the stereochemistry and prevent retro-addition.
-
Troubleshooting Guide: Conjugate Addition Reactions (Michael Addition)
Conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a common strategy for constructing the β-amino acid backbone.[6]
Problem: Formation of the undesired 1,2-addition product.
Causality & Troubleshooting:
α,β-Unsaturated carbonyl compounds have two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). The addition of a nucleophile to the carbonyl carbon is known as 1,2-addition, while addition to the β-carbon is the desired 1,4- (or conjugate) addition.
-
Factors Favoring 1,4-Addition:
-
"Soft" Nucleophiles: "Softer," less basic nucleophiles, such as amines and thiols, tend to favor 1,4-addition.[19]
-
"Soft" Electrophiles: The β-carbon is a "softer" electrophilic center than the carbonyl carbon.
-
Thermodynamic Control: 1,4-addition is often the thermodynamically favored pathway, as it preserves the stable carbonyl group. Running the reaction under conditions that allow for equilibrium (e.g., slightly elevated temperature, reversible nucleophilic addition) can favor the 1,4-adduct.[19]
-
Use of Lewis Acids: Certain Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the β-carbon and promoting 1,4-addition.
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Table 2: Controlling 1,2- vs. 1,4-Addition
| Condition | Favors 1,2-Addition | Favors 1,4-Addition |
| Nucleophile | "Hard" (e.g., Grignard reagents) | "Soft" (e.g., amines, cuprates) |
| Control | Kinetic (fast, irreversible) | Thermodynamic (reversible, more stable product) |
| Temperature | Low | Higher (to allow for equilibrium) |
Problem: Epimerization of the stereocenter α to the carbonyl group in the product.
Causality & Troubleshooting:
The product of a conjugate addition is an enolate, which is then protonated to give the final product. If the protonation is not stereocontrolled, or if the α-proton of the product is acidic enough to be removed by a base in the reaction mixture, epimerization can occur.
-
Preventative Measures:
-
Careful Quenching: The protonation of the intermediate enolate should be carried out carefully, often at low temperature, with a mild proton source (e.g., saturated aqueous NH₄Cl).
-
Use of Chiral Proton Sources: In some advanced methods, a chiral proton source is used to achieve an enantioselective protonation of a prochiral enolate.
-
Control of Basicity: After the initial addition, ensure that the reaction conditions are not overly basic, which could lead to deprotonation and epimerization of the product. A workup to neutralize any strong base is advisable.
-
Troubleshooting Guide: Enzymatic Resolutions
Enzymatic methods offer a highly selective and environmentally friendly approach to obtaining enantiomerically pure β-amino acids.[20] However, the success of these resolutions is highly dependent on the specific enzyme and reaction conditions.
Problem: Low enantioselectivity of the enzymatic resolution.
Causality & Troubleshooting:
The enantioselectivity of an enzyme is an inherent property, but it can be influenced by the reaction environment.
-
Factors Affecting Enantioselectivity:
-
Enzyme Choice: Not all enzymes are suitable for all substrates. It may be necessary to screen a panel of enzymes (e.g., lipases, proteases) to find one with high selectivity for your specific β-amino acid derivative.
-
Substrate Modification: Sometimes, modifying the protecting groups on the amino or carboxyl functions can improve the fit of the substrate in the enzyme's active site, leading to higher enantioselectivity.
-
Solvent: The use of organic co-solvents can modulate the enzyme's conformation and, consequently, its selectivity.
-
Temperature and pH: These parameters can affect the ionization state of amino acid residues in the active site and the overall structure of the enzyme. Optimizing both is crucial.
-
Diagram 2: Optimizing Enzymatic Resolution
Caption: Workflow for improving enzymatic resolution enantioselectivity.
Problem: Poor conversion and long reaction times.
Causality & Troubleshooting:
Slow enzymatic reactions can be due to substrate or product inhibition, suboptimal reaction conditions, or poor enzyme stability.
-
Troubleshooting Steps:
-
Increase Enzyme Loading: A straightforward approach is to increase the concentration of the enzyme.
-
Remove Inhibitory Products: If the product of the reaction inhibits the enzyme, it may be necessary to remove it from the reaction mixture as it is formed. This can sometimes be achieved by using a biphasic system or by in situ product precipitation.
-
Optimize pH and Temperature: Ensure that the reaction is being run at the optimal pH and temperature for the specific enzyme being used. These values are often available from the enzyme supplier or in the literature.
-
Cofactor Regeneration: If the enzyme requires a cofactor, ensure that a cofactor regeneration system is in place and functioning efficiently.[21]
-
References
-
ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
PMC. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. [Link]
-
Hilaris Publisher. Enantioselective Synthesis of β-amino acids: A Review. [Link]
-
University of Illinois. NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. [Link]
-
ResearchGate. Arndt–Eistert Reaction for the Synthesis of β-Amino Acids. [Link]
-
ResearchGate. Enantioselective Synthesis of β-amino acids: A Review. [Link]
-
Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. [Link]
-
ACS Publications. Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
PubMed. Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity. [Link]
-
Organic Chemistry Portal. Wolff-Rearrangement. [Link]
-
Organic Chemistry Portal. Arndt-Eistert Synthesis. [Link]
-
NIH. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. [Link]
-
ResearchGate. Asymmetric Synthesis of .BETA.Amino Acids by Addition of Chiral Enolates to Nitrones via N-Acyloxyiminium Ions. [Link]
-
NIH. Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids. [Link]
-
Organic Chemistry Portal. Mannich Reaction. [Link]
-
DIAION. Separation and Refining of Amino acids. [Link]
-
NROChemistry. Arndt-Eistert Homologation: Mechanism & Examples. [Link]
-
MDPI. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]
-
PMC. Rational design of enzyme activity and enantioselectivity. [Link]
-
RSC Publishing. Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines. [Link]
-
ACS Publications. Rh-Catalyzed Asymmetric Hydrogenation of Polynitrogen Heterocycle-Substituted Phenylacrylonitriles. [Link]
-
ADICHEMISTRY. ARNDT EISTERT REACTION | EXPLANATION | NAMED ORGANIC REACTION. [Link]
-
PMC. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]
-
Bentham Science Publishers. s Microwave Assisted Aza-michael Additions Towards β-amino Acids. [Link]
-
RSC Publishing. Recent progress in the chemistry of β-aminoketones. [Link]
-
YouTube. Wolf Rearrangement Reaction | Step Wise Mechanism Explained | CSIR NET Organic Chemistry Imp Topic. [Link]
-
Chemistry LibreTexts. Mannich Reaction. [Link]
-
RSC Publishing. Enzymatic strategies for asymmetric synthesis. [Link]
-
RSC Publishing. A new methodology for the synthesis of β-amino acids. [Link]
-
Organic Chemistry Portal. Michael Addition. [Link]
-
Wikipedia. Arndt–Eistert reaction. [Link]
-
ResearchGate. Amino Acid-Protecting Groups. [Link]
-
Chemistry LibreTexts. 3.3: Rearrangements. [Link]
-
SlideShare. Epimerization of Peptide. [Link]
-
Dove Medical Press. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. [Link]
-
PMC. Optimization of the β-Elimination/Michael Addition Chemistry on Reversed-Phase Supports for Mass Spectrometry Analysis of O-Linked Protein Modifications. [Link]
-
Grokipedia. Arndt–Eistert reaction. [Link]
-
PubMed. Epimerisation in Peptide Synthesis. [Link]
-
ResearchGate. Enzymatic Stereoselective Synthesis of β-Amino Acids. [Link]
-
YouTube. WOLFF REARRANGEMENT FOR CSIR NET/GATE/IIT JAM. [Link]
-
PMC. Solid-Phase Synthesis of β-Amino Ketones Via DNA-Compatible Organocatalytic Mannich Reactions. [Link]
-
Master Organic Chemistry. The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. diaion.com [diaion.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Arndt-Eistert Synthesis [organic-chemistry.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 10. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 11. Wolff-Rearrangement [organic-chemistry.org]
- 12. grokipedia.com [grokipedia.com]
- 13. researchgate.net [researchgate.net]
- 14. biosynth.com [biosynth.com]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. Enzymatic strategies for asymmetric synthesis - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00080B [pubs.rsc.org]
Technical Support Center: Determination of Enantiomeric Excess of (3S)-3-Amino-3-(4-bromophenyl)propanoic Acid
Welcome to the technical support center for the determination of enantiomeric excess (ee) of (3S)-3-amino-3-(4-bromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established analytical practices to ensure the integrity and reliability of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process. The question-and-answer format is intended to help you quickly identify and resolve common challenges.
Chiral High-Performance Liquid Chromatography (HPLC)
Question 1: Why am I seeing poor or no separation of the enantiomers of 3-amino-3-(4-bromophenyl)propanoic acid on my chiral column?
Answer:
Poor or no separation in chiral HPLC is a frequent issue that can stem from several factors related to the mobile phase, the chiral stationary phase (CSP), or the analyte itself.
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for achieving enantioselectivity. For a polar molecule like 3-amino-3-(4-bromophenyl)propanoic acid, a polar ionic or polar organic mode is often suitable.
-
Causality: The mobile phase influences the interactions between the enantiomers and the CSP. Modifiers such as acids (e.g., trifluoroacetic acid - TFA) or bases (e.g., isopropylamine) can significantly impact the retention and resolution by altering the ionization state of the analyte and the stationary phase.[1] A validated method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid utilized a mobile phase of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropylamine.[1]
-
Troubleshooting Steps:
-
Optimize Modifier Concentration: Systematically vary the concentration of the acidic and basic additives. Small changes can lead to significant improvements in resolution.
-
Solvent Strength: Adjust the ratio of the organic solvent (e.g., ethanol, isopropanol) to the non-polar component (e.g., hexane).
-
Alternative Solvents: Consider switching to a different alcohol (e.g., from ethanol to isopropanol) or a different non-polar solvent.
-
-
-
Chiral Stationary Phase (CSP) Selection: Not all chiral columns are suitable for every pair of enantiomers. The "three-point interaction" model is a fundamental concept in chiral recognition, and the chosen CSP must be capable of forming these selective interactions.[2]
-
Causality: For amino acids and their derivatives, CSPs based on macrocyclic glycopeptides (like teicoplanin), Pirkle-type (donor-acceptor), or polysaccharide-based phases are often effective.[1] A study reported good resolution of β-amino-β-(4-bromophenyl) propionic acid enantiomers on an (R,R) Whelk-O1 chiral HPLC column.[1]
-
Troubleshooting Steps:
-
Consult Literature and Application Notes: Review published methods for similar compounds to guide your column selection.[1]
-
Screen Different CSPs: If resources permit, screen a variety of chiral columns with different selectivities.
-
Column History: Be aware of the column's history, as residual modifiers from previous analyses can affect performance. This "additive memory effect" can persist for a long time.[2] It is advisable to dedicate a column to a specific method or thoroughly flush it between different applications.[2]
-
-
-
Analyte Properties: The zwitterionic nature of underivatized amino acids can lead to poor solubility in non-polar solvents and challenging separations on some CSPs.
-
Causality: The charge state of both the amino and carboxylic acid groups influences how the molecule interacts with the CSP.
-
Troubleshooting Steps:
-
Derivatization: While direct analysis is often preferred to avoid extra steps and potential impurities, derivatization of the amino or carboxyl group can improve chromatographic behavior. However, care must be taken to ensure the derivatization process does not cause racemization.[3]
-
-
Question 2: I'm observing peak tailing for my analyte. What could be the cause and how can I fix it?
Answer:
Peak tailing can compromise resolution and the accuracy of integration, leading to incorrect enantiomeric excess values.
-
Secondary Interactions: Unwanted interactions between the analyte and the silica support of the stationary phase are a common cause of tailing.
-
Causality: The amino group of your compound can interact with residual silanol groups on the silica surface, leading to peak asymmetry.
-
Troubleshooting Steps:
-
Mobile Phase Additives: Incorporate a small amount of a basic modifier, like isopropylamine or diethylamine, into your mobile phase to compete with the analyte for active sites on the stationary phase.
-
Ionic Strength: For reversed-phase or polar ionic modes, adjusting the ionic strength of the mobile phase with a buffer or salt can sometimes improve peak shape.
-
-
-
Incomplete Derivatization (if applicable): If you are analyzing a derivatized sample, incomplete reaction can lead to the presence of the underivatized amino acid, which may exhibit poor peak shape.
-
Causality: The presence of both the derivatized and underivatized forms of the analyte can result in distorted or multiple peaks.
-
Troubleshooting Steps:
-
Optimize Derivatization Conditions: Re-evaluate your derivatization protocol, ensuring the reaction goes to completion. This may involve adjusting reaction time, temperature, or reagent stoichiometry.[4]
-
Purity Check: Analyze the derivatized sample by a non-chiral method to confirm the absence of the starting material.
-
-
Gas Chromatography (GC)
Question 3: My GC analysis of derivatized 3-amino-3-(4-bromophenyl)propanoic acid shows inconsistent results or poor resolution. What should I check?
Answer:
For GC analysis, the amino acid must first be derivatized to increase its volatility. Issues can arise from the derivatization step or the GC conditions.
-
Derivatization Issues: The derivatization process is a critical step and a common source of error.
-
Causality: Incomplete derivatization will result in a non-volatile compound that will not chromatograph well, leading to poor peak shape and inaccurate quantification. Furthermore, the conditions of the derivatization reaction could potentially cause racemization of the analyte, leading to an incorrect determination of the enantiomeric excess.[5] Some derivatization reagents can also racemize over time or under certain conditions.[5]
-
Troubleshooting Steps:
-
Two-Step Derivatization: A common and effective method for amino acids is a two-step process: esterification of the carboxylic acid group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride).
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the derivatizing agents and the derivatized product. Optimize reaction times and temperatures.
-
Reagent Purity: Use high-purity derivatizing agents and solvents. Check for potential racemization of the chiral reagent if you are forming diastereomers.[5]
-
-
-
GC Conditions: The choice of the chiral capillary column and the temperature program are crucial for separation.
-
Causality: The separation on a chiral GC column is highly dependent on temperature. Lowering the temperature generally increases the enantioselectivity but also increases the analysis time.
-
Troubleshooting Steps:
-
Temperature Optimization: Experiment with different temperature programs. A slower ramp rate or a lower oven temperature can improve resolution.
-
Column Choice: Select a chiral stationary phase known to be effective for amino acid derivatives, such as those based on cyclodextrins.
-
Injection Technique: Ensure a proper injection technique to avoid thermal degradation of the derivative in the injector port.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 4: I am trying to determine the enantiomeric excess using a chiral solvating agent (CSA) in NMR, but the signals for the enantiomers are not resolved. What can I do?
Answer:
NMR spectroscopy with a chiral solvating agent (CSA) is a powerful technique for determining enantiomeric excess without chromatographic separation.[6] The lack of signal resolution is a common hurdle.
-
Choice and Concentration of CSA: The effectiveness of a CSA depends on the formation of transient diastereomeric complexes with the analyte, which have different chemical shifts.[7][8]
-
Causality: The interaction between the CSA and the enantiomers must be strong enough to induce a measurable difference in the magnetic environment of the protons (or other nuclei) being observed.
-
Troubleshooting Steps:
-
Screen Different CSAs: There are various types of CSAs, including those based on natural products like quinine or synthetic molecules.[9] Try different CSAs to find one that interacts favorably with your compound.
-
Optimize CSA Concentration: The stoichiometry of the CSA to the analyte is important. Titrate the CSA into your sample and monitor the spectra to find the optimal concentration that gives the best separation of the signals.
-
Solvent Effects: The choice of solvent can significantly impact the interactions between the CSA and the analyte.[10] Try different deuterated solvents (e.g., CDCl₃, benzene-d₆, acetonitrile-d₃) to see if you can improve the resolution.
-
-
-
NMR Acquisition Parameters: The experimental setup can also influence the outcome.
-
Causality: A lower temperature can slow down the exchange between the free and complexed states, sometimes leading to better resolution. A higher magnetic field strength will also increase the chemical shift dispersion.
-
Troubleshooting Steps:
-
Low-Temperature NMR: Acquire the spectrum at a lower temperature to see if the signals resolve.
-
Higher Field Instrument: If available, use an NMR spectrometer with a higher magnetic field.
-
Observe Different Nuclei: While ¹H NMR is most common, in some cases, observing other nuclei like ¹³C or ¹⁹F (if a fluorine-containing CSA or derivative is used) may provide better results.[9]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for determining the enantiomeric excess of (3S)-3-amino-3-(4-bromophenyl)propanoic acid?
A1: Chiral High-Performance Liquid Chromatography (HPLC) is generally considered the gold standard for the determination of enantiomeric excess due to its accuracy, precision, and robustness.[11] Direct methods using a suitable chiral stationary phase (CSP) are often preferred as they minimize sample preparation and potential sources of error like racemization during derivatization. A validated HPLC method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid has been reported, demonstrating its feasibility.[1]
Q2: Do I need to derivatize my sample before analysis?
A2: It depends on the analytical technique you are using.
-
For Chiral HPLC: Direct analysis of underivatized 3-amino-3-(4-bromophenyl)propanoic acid is often possible and preferable. Macrocyclic glycopeptide-based CSPs are particularly well-suited for the direct analysis of polar and ionic compounds like amino acids.
-
For Chiral GC: Derivatization is mandatory to make the amino acid volatile enough for gas-phase analysis.
-
For Indirect HPLC/GC Methods: Derivatization with a chiral reagent to form diastereomers is the basis of this approach. These diastereomers can then be separated on a standard achiral column.[12][13]
-
For NMR: While direct analysis with a chiral solvating agent is common, derivatization with a chiral derivatizing agent can also be used to form diastereomers with distinct NMR signals.[6][8]
Q3: How do I calculate the enantiomeric excess (ee)?
A3: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram (or the integral areas in the NMR spectrum). The formula is:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer. It is crucial to have baseline resolution of the two peaks for accurate integration.
Q4: What are the key validation parameters for a chiral HPLC method?
A4: A validated chiral HPLC method should demonstrate:
-
Specificity: The ability to resolve the two enantiomers from each other and from any impurities or related substances.
-
Linearity: A linear relationship between the concentration of the minor enantiomer and its detector response.
-
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing samples with known amounts of the minor enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).
Q5: Can the conformation of the β-amino acid affect the separation?
A5: Yes, the conformational flexibility of β-amino acids can influence their interaction with the chiral stationary phase.[10] The torsion angle around the Cα-Cβ bond can be either gauche or trans, leading to different overall shapes of the molecule.[10] The solvent can also play a role in favoring certain conformations.[10] This conformational preference can affect the "fit" into the chiral selector of the CSP, thereby influencing retention and resolution.
Data and Protocol Summaries
Table 1: Recommended Starting Conditions for Chiral HPLC
| Parameter | Recommendation | Rationale |
| Chiral Stationary Phase | (R,R) Whelk-O1 or Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | Proven efficacy for β-amino acids and their derivatives.[1] |
| Mobile Phase | Normal Phase: n-Hexane/Ethanol with TFA and Isopropylamine | Provides a good balance of solvent strength and selectivity.[1] |
| Detection | UV at 220 nm or 254 nm | The bromophenyl group provides good UV absorbance. |
| Flow Rate | 1.0 mL/min | A standard starting point for a 4.6 mm ID column. |
| Temperature | 25 °C (Ambient) | Temperature can be varied to optimize selectivity. |
Protocol 1: General Procedure for Chiral Derivatization for GC Analysis
This is a general two-step protocol; specific conditions may need optimization.
-
Esterification:
-
To 1 mg of the amino acid sample, add 1 mL of 3 N methanolic HCl.
-
Cap the vial and heat at 100 °C for 30 minutes.
-
Cool the mixture and evaporate the solvent to dryness.
-
-
Acylation:
-
Dissolve the residue from step 1 in 1 mL of methylene chloride.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 20 minutes.
-
Cool the sample and evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the final residue in a suitable solvent (e.g., methylene chloride) for GC injection.
-
Visual Diagrams
Experimental Workflow for Enantiomeric Excess Determination
Caption: Workflow for ee determination of 3-amino-3-(4-bromophenyl)propanoic acid.
Troubleshooting Logic for Chiral HPLC Separation
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of problems encountered in the determination of amino acid enantiomeric ratios by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resolution of enantiomers of amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (3S)-3-amino-3-(4-bromophenyl)propanoic acid
Welcome to the technical support center for the synthesis and purification of (3S)-3-amino-3-(4-bromophenyl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis of this valuable chiral building block. Our focus is on providing practical, field-proven solutions grounded in established chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a direct question-and-answer format.
Question 1: My final product shows multiple spots on TLC and several unexpected peaks in the ¹H-NMR spectrum. How can I remove these non-stereochemical impurities?
Probable Cause: This issue typically stems from incomplete reactions, side-product formation, or residual starting materials and reagents. Asymmetric syntheses of β-amino acids can be complex, and byproducts are common.[1][2] The impurities are likely to have different polarities and chemical properties than your target compound.
Solution: Multi-Step Purification Workflow A sequential approach combining acid-base extraction and recrystallization is highly effective for removing a broad range of non-isomeric impurities. The zwitterionic nature of the amino acid allows for selective partitioning between aqueous and organic phases based on pH.
Experimental Protocol: Acid-Base Extraction & Purification
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract it with an acidic aqueous solution (e.g., 1M HCl). The basic amino group of your product will be protonated (-NH₃⁺), causing it to move into the aqueous phase. Neutral organic impurities and unreacted starting materials (like 4-bromobenzaldehyde) will remain in the organic layer.
-
Phase Separation: Separate the aqueous layer and discard the organic layer (which contains the impurities).
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) with stirring to adjust the pH to ~9-10. This deprotonates the ammonium group, making the amino acid less water-soluble. Extract the product back into a fresh portion of organic solvent (e.g., ethyl acetate).
-
Final Wash & Dry: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified, free amino acid.[3][4][5]
Workflow Diagram: General Impurity Removal
Caption: Decision workflow for purifying the target compound.
Question 2: My product has high chemical purity according to NMR, but the enantiomeric excess (e.e.) is low. How can I separate the (3S)-enantiomer from the undesired (3R)-enantiomer?
Probable Cause: Low enantioselectivity during the core asymmetric reaction step is the direct cause. The undesired (3R)-enantiomer is structurally identical to the desired product, differing only in its 3D arrangement, making it impossible to separate using standard techniques like recrystallization or normal-phase chromatography.
Solution: Diastereomeric Salt Resolution The most reliable method for separating enantiomers on a preparative scale is through the formation of diastereomeric salts using a chiral resolving agent. These diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.
Experimental Protocol: Diastereomeric Salt Formation and Fractional Crystallization
-
Select Resolving Agent: Choose a readily available, optically pure resolving agent. For resolving a carboxylic acid, a chiral amine like (R)-(+)-α-methylbenzylamine or (1R,2S)-(-)-ephedrine is suitable.
-
Salt Formation: Dissolve the enantiomerically impure amino acid in a suitable solvent (e.g., hot methanol or ethanol). In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent.
-
Combine and Crystallize: Slowly add the resolving agent solution to the amino acid solution. The diastereomeric salts will begin to form. Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to promote the crystallization of the less soluble diastereomeric salt.
-
Isolate and Purify: Collect the crystals by filtration. The key to this technique is that one diastereomer (e.g., the (3S, R)-salt) will be less soluble and crystallize out preferentially, while the other (e.g., the (3R, R)-salt) remains in the mother liquor. The crystals can be recrystallized from the same solvent to improve diastereomeric purity.
-
Liberate the Free Amino Acid: Once the desired diastereomer is isolated in high purity, dissolve it in water and add acid (e.g., 1M HCl) to protonate the carboxylic acid and break the salt. The resolving agent can be removed by extraction with an organic solvent. The pure (3S)-amino acid can then be isolated from the aqueous phase, often by adjusting the pH to its isoelectric point to induce precipitation.
Diagram: Principle of Chiral Resolution
Sources
- 1. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
Improving yield in the asymmetric synthesis of beta-aryl-beta-amino acids
Welcome to the technical support center for the asymmetric synthesis of β-aryl-β-amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic methods and troubleshoot common challenges encountered in the laboratory. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you improve your yields and enantioselectivities.
Introduction: The Challenge of Stereocontrol
The enantioselective synthesis of β-aryl-β-amino acids is a critical endeavor in medicinal chemistry and materials science, as these motifs are prevalent in numerous bioactive molecules and polymers. Achieving high yields and stereocontrol, however, can be a significant challenge. Common synthetic strategies include Mannich-type reactions, conjugate additions, and asymmetric hydrogenations, each with its own set of potential pitfalls. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.
Troubleshooting Guide
This section is organized by common problems observed during the synthesis of β-aryl-β-amino acids. For each issue, we provide potential causes and recommended solutions.
Low Enantioselectivity
Low enantiomeric excess (ee) or enantiomeric ratio (er) is a frequent problem in asymmetric synthesis. The root cause often lies in the catalyst system or reaction conditions.
Potential Cause: The choice of catalyst and ligand is paramount for achieving high stereoselectivity. An inappropriate catalyst-ligand combination for the specific substrate can lead to a poorly organized transition state, resulting in low enantioselectivity.
Solutions:
-
Catalyst Screening: A thorough screening of different catalysts and ligands is essential. For Mannich-type reactions, consider organocatalysts like thioureas or chiral phosphoric acids.[1] For hydrogenations, chiral phosphine ligands with rhodium or ruthenium are often effective.[2]
-
Ligand Modification: Fine-tuning the steric and electronic properties of the ligand can significantly impact enantioselectivity. For instance, in metal-catalyzed reactions, modifying the bite angle or the substituents on the phosphine ligand can enforce a more rigid and selective coordination environment.
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it may negatively affect enantioselectivity due to the formation of less selective catalytic species. It is crucial to optimize the catalyst loading.
Table 1: Comparison of Catalysts for Asymmetric Mannich Reaction
| Catalyst/Co-catalyst | Pronucleophile | Imine Precursor | Yield (%) | er | Reference |
| BTM·HCl (5 mol%) | Pentafluorophenyl ester | Hemiaminal ether | 81 | 96:4 | [3] |
| BTM (5 mol%) | Pentafluorophenyl ester | Hemiaminal ether | Reduced | Reduced | [3] |
| Other Halide Salts | Pentafluorophenyl ester | Hemiaminal ether | High | Lower | [3] |
| Other Brønsted Acids | Pentafluorophenyl ester | Hemiaminal ether | High | Diminished | [3] |
This table illustrates the significant impact of the co-catalyst on the enantioselectivity of a Mannich reaction catalyzed by the isothiourea catalyst BTM.[3]
Potential Cause: Reaction parameters such as temperature, solvent, and concentration play a critical role in the diastereomeric transition state energies. Suboptimal conditions can lead to a smaller energy difference between the two transition states, resulting in lower enantioselectivity.
Solutions:
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity by favoring the lower energy transition state. However, this may also decrease the reaction rate. A careful balance must be struck.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the solubility of reactants. A solvent screen is highly recommended. For example, non-polar solvents often favor tighter ion pairing in organocatalyzed reactions, which can enhance stereocontrol.
-
Concentration: The concentration of reactants can affect the aggregation state of the catalyst and the kinetics of the reaction, thereby influencing enantioselectivity.
Low Yield or Incomplete Conversion
Low product yield can be attributed to several factors, from catalyst deactivation to unfavorable reaction kinetics.
Potential Cause: The catalyst can be deactivated by impurities in the reagents or solvents, or inhibited by the reaction product. In Mannich reactions, the basic amine product can inhibit acidic catalysts.[1]
Solutions:
-
Purification of Reagents and Solvents: Ensure all starting materials and solvents are of high purity and free from water and other reactive impurities. The use of molecular sieves can be beneficial to remove trace amounts of water.[3]
-
Use of Additives: In cases of product inhibition, the use of additives that can sequester the inhibitory product may be helpful. For example, in some Mannich reactions, a Brønsted acid co-catalyst can mitigate the inhibitory effect of the amine product.
-
Catalyst Turnover: If catalyst turnover is low, consider increasing the catalyst loading or investigating alternative catalysts with higher turnover numbers.
Potential Cause: The electronic and steric properties of the substrates can significantly affect their reactivity. Electron-poor olefins, for instance, may exhibit reduced yields in certain palladium-catalyzed aminocarbonylation reactions.[4]
Solutions:
-
Protecting Groups: The choice of protecting group on the nitrogen atom is crucial. For example, N-Boc protected imines are commonly used in Mannich reactions.[1] The protecting group influences the electrophilicity of the imine and the stability of the product.
-
Substrate Modification: If possible, modifying the electronic properties of the aryl group or the ester moiety can enhance reactivity.
Poor Diastereoselectivity
In reactions that generate two chiral centers, controlling diastereoselectivity is as important as enantioselectivity.
Potential Cause: The relative orientation of the reactants in the transition state determines the diastereomeric outcome. This is influenced by the catalyst, solvent, and the structure of the substrates.
Solutions:
-
Catalyst Control: The chiral catalyst should ideally control the facial selectivity of both the nucleophile and the electrophile.
-
Substrate Control: In some cases, the inherent stereochemistry of a chiral substrate can direct the formation of one diastereomer over the other. This is known as substrate-controlled diastereoselection.
-
Reaction Conditions: As with enantioselectivity, temperature and solvent can significantly impact the diastereomeric ratio.
Side Reactions and Byproduct Formation
Potential Cause: Undesired side reactions can compete with the desired transformation, leading to a complex product mixture and reduced yield of the target molecule. Common side reactions include homocoupling, rearrangements, and decomposition of starting materials or products. In radical-based syntheses, neophyl-type rearrangements and hydrogen atom transfer can be problematic.[5]
Solutions:
-
Reaction Optimization: Carefully screen reaction conditions (temperature, concentration, reaction time) to minimize the rates of side reactions.
-
Inert Atmosphere: Many organometallic catalysts and reagents are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Choice of Reagents: Select reagents that are less prone to side reactions under the desired conditions.
Experimental Workflow & Protocols
A well-defined experimental workflow is essential for reproducibility and successful troubleshooting.
Caption: A generalized experimental workflow for asymmetric synthesis.
Protocol: Organocatalyzed Asymmetric Mannich Reaction
This protocol is a general guideline for a thiourea-catalyzed Mannich reaction between a silyl ketene acetal and an N-Boc aldimine.[1]
Materials:
-
Chiral thiourea catalyst (e.g., 1c from Jacobsen et al.)
-
N-Boc protected aryl aldimine
-
Silyl ketene acetal
-
Anhydrous toluene
-
Molecular sieves (4 Å)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral thiourea catalyst (1-5 mol%) and freshly activated 4 Å molecular sieves.
-
Add anhydrous toluene via syringe.
-
Cool the mixture to the desired temperature (e.g., -78 °C).
-
Add the N-Boc protected aryl aldimine (1.0 eq) as a solution in anhydrous toluene.
-
Stir the mixture for 10-15 minutes.
-
Slowly add the silyl ketene acetal (1.1-1.5 eq) dropwise over 30 minutes.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess (by chiral HPLC).
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow. How can I increase the rate without compromising enantioselectivity?
A1: Increasing the temperature will generally increase the reaction rate, but often at the expense of enantioselectivity. Before increasing the temperature, consider the following:
-
Increase Catalyst Loading: A modest increase in catalyst loading can sometimes improve the rate without significantly affecting the ee.
-
Solvent Effects: A change in solvent might accelerate the reaction. For example, a more polar solvent could enhance the rate of certain reactions.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis can dramatically reduce reaction times while maintaining or even improving selectivity.
Q2: How do I choose the right protecting group for my amine?
A2: The choice of protecting group is critical. The ideal protecting group should be:
-
Easy to install and remove under mild conditions.
-
Stable to the reaction conditions.
-
Able to activate the substrate appropriately. For Mannich reactions, the Boc group is widely used due to its ability to activate the imine and its ease of removal. Other options include Cbz and Fmoc groups.
Q3: I am observing racemization of my product during workup or purification. What can I do?
A3: Racemization can occur if the product is exposed to acidic or basic conditions, especially if the stereocenter is adjacent to a carbonyl group.
-
Neutral Workup: Use a neutral quenching agent and avoid strong acids or bases during the workup.
-
Mild Purification: Use silica gel that has been neutralized with a base (e.g., triethylamine) for chromatography.
-
Temperature Control: Keep the product cold during workup and purification.
Q4: What is the role of molecular sieves in my reaction?
A4: Molecular sieves are used to remove trace amounts of water from the reaction mixture. Water can hydrolyze starting materials (like silyl ketene acetals) and deactivate certain catalysts, leading to lower yields and selectivities.[3]
Q5: Can I recover and reuse my catalyst?
A5: Catalyst recovery and reuse depend on the specific catalyst. Some organocatalysts can be recovered by chromatography.[6] For expensive metal-based catalysts, developing a recovery protocol is often economically advantageous. The stability of the catalyst to the workup and purification conditions will determine its reusability.
Reaction Mechanism Visualization
Understanding the reaction mechanism is key to rational troubleshooting.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Stability issues of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride in solution
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride in their experiments. As a non-natural β-amino acid, this compound offers unique structural properties but also presents specific stability challenges in solution. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experimental outcomes.
Introduction to the Stability of this compound
This compound is a chiral molecule with several functional groups that can be susceptible to degradation under various experimental conditions. The primary stability concerns revolve around the potential for hydrolysis, oxidation, racemization, and photodegradation. Understanding these pathways is critical for accurate and reproducible research. β-amino acids, in general, exhibit greater resistance to enzymatic degradation compared to their α-amino acid counterparts, which is a key advantage in many biological applications[1]. However, their chemical stability in solution is highly dependent on factors such as pH, temperature, light exposure, and the presence of other chemical agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The main factors influencing the stability of this compound in solution are pH, temperature, light, and the presence of oxidizing agents. As with many amino acids, extremes in pH can catalyze hydrolysis and racemization[][3][4]. Elevated temperatures can accelerate all degradation processes, while exposure to UV light may induce photodegradation of the aromatic ring[5][6].
Q2: In which pH range is the compound most stable?
A2: Generally, amino acids are most stable in slightly acidic to neutral pH ranges. Alkaline conditions, in particular, can promote racemization and other degradation pathways[3][4]. For short-term storage of solutions, maintaining a pH between 4 and 6 is advisable. However, the optimal pH should be determined empirically for your specific application and storage duration.
Q3: Can I autoclave solutions of this compound?
A3: Autoclaving is not recommended. The high temperature and pressure will likely lead to significant degradation, including hydrolysis and potentially racemization. Sterile filtration is the preferred method for sterilizing solutions of this compound.
Q4: How should I store stock solutions of this compound?
A4: For optimal stability, stock solutions should be stored at low temperatures, typically 2-8°C for short-term storage (up to a few weeks) and -20°C or -80°C for long-term storage[7][8]. Solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also good practice to prepare fresh solutions for critical experiments.
Q5: What are the likely degradation products I should be aware of?
A5: Potential degradation products can arise from several pathways. Hydrolysis of the amide bond is less of a concern for this single amino acid but could be relevant if it is part of a larger molecule. More likely are oxidation of the aromatic ring, dehalogenation of the bromophenyl group, and racemization at the chiral center[9][10]. Under certain conditions, degradation of the propanoic acid side chain could occur, potentially leading to compounds like cinnamic acid or benzoic acid derivatives[11][12].
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical approach to resolving them.
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
Symptom: You observe new peaks in your chromatogram that were not present in the freshly prepared sample.
Potential Causes & Solutions:
-
Degradation: The new peaks are likely degradation products. To identify the cause, a forced degradation study is recommended. This involves intentionally exposing the compound to harsh conditions to generate potential degradants.
-
Contamination: Ensure that all solvents and reagents are of high purity and that your glassware is scrupulously clean.
Workflow for Investigating Unexpected Peaks
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Issue 2: Loss of Potency or Inconsistent Results
Symptom: You observe a decrease in the expected biological activity or inconsistent results from assays using the same stock solution over time.
Potential Causes & Solutions:
-
Chemical Degradation: The active compound may be degrading, leading to a lower effective concentration.
-
Racemization: The stereochemistry of the compound is critical for its activity. Racemization to the (R)-enantiomer will result in a loss of potency. This is particularly a risk in basic solutions[3][4].
-
Precipitation: The compound may be precipitating out of solution, especially if the solubility limit is exceeded or if the solvent composition changes (e.g., evaporation).
Issue 3: Change in Solution Appearance
Symptom: The solution changes color (e.g., turns yellow) or becomes cloudy.
Potential Causes & Solutions:
-
Oxidation: Oxidation of the aromatic ring can lead to colored byproducts[9][13]. This can be mitigated by degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Precipitation: Cloudiness or the formation of a precipitate indicates that the compound is no longer fully dissolved. This could be due to a change in temperature, pH, or solvent evaporation. Re-dissolving the compound may be possible, but it is often safer to prepare a fresh solution.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method[14][15].
Objective: To generate likely degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter
-
HPLC or UPLC system with UV/DAD and MS detectors
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: To a third aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable LC-MS method to separate and identify the parent compound and any degradation products.
Data Presentation: Example Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradant (m/z) |
| 0.1 M HCl, 60°C, 24h | 5% | 1 | [Hypothetical m/z] |
| 0.1 M NaOH, 60°C, 24h | 15% | 2 | [Hypothetical m/z] |
| 3% H₂O₂, RT, 24h | 10% | 1 | [Hypothetical m/z] |
| 60°C, 24h | 3% | 1 | [Hypothetical m/z] |
| Photostability | 8% | 2 | [Hypothetical m/z] |
Note: This table presents hypothetical data for illustrative purposes.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products[16][17].
Objective: To develop an HPLC method that can separate this compound from its potential degradation products.
Procedure:
-
Column Selection: Start with a C18 reversed-phase column, as these are versatile for a wide range of small molecules.
-
Mobile Phase Selection: A common starting point is a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Method Optimization:
-
Inject a mixture of the stressed samples from the forced degradation study.
-
Adjust the gradient profile, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity.
-
-
Method Validation: Once a suitable method is developed, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible:
Caption: Potential degradation pathways for the target compound.
References
-
A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Scirp.org. [Link]
-
β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. [Link]
-
Forced degradation studies of biopharmaceuticals: Selection of stress conditions. PubMed. [Link]
-
Development and validation of a stability-indicating RP-HPLC method to separate low levels of dexamethasone and other related compounds from betamethasone. PubMed. [Link]
-
How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage. [Link]
-
Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. NIH. [Link]
-
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PubMed Central. [Link]
-
Effects of phenyl acids on different degradation phases during thermophilic anaerobic digestion. PubMed Central. [Link]
-
Oxidation of the aromatic amino acids tryptophan and tyrosine disrupts their anabolic effects on bone marrow mesenchymal stem cells. PubMed. [Link]
-
The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. MDPI. [Link]
-
Forced Degradation Studies. CHIRAL LABORATORIES. [Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. [Link]
-
Effects of basic pH on amino acid racemization and leaching in freshwater mollusk shell. Northern Arizona University. [Link]
-
Development and validation of a stability indicating HPLC-DAD method for the determination of the peptide stigmurin. ResearchGate. [Link]
-
Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. MDPI. [Link]
-
Use of 2-Bromophenylboronic Esters as Benzyne Precursors in the Pd-Catalyzed Synthesis of Triphenylenes. ACS Publications. [Link]
-
Oxidation of aromatic amino acid residues. ResearchGate. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. [Link]
-
Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. ResearchGate. [Link]
-
Biochemistry, Amino Acid Synthesis and Degradation. NCBI Bookshelf. [Link]
-
Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline. [Link]
-
Editorial: Aromatic amino acid metabolism–Volume II. Frontiers. [Link]
-
Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. ResearchGate. [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. PubMed Central. [Link]
-
Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed. [Link]
-
Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell. research.nau.edu. [Link]
-
Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. NIH. [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA). [Link]
-
Effect of carboxyl and hydroxyl groups attached to the benzene ring on the photodegradation of polycyclic aromatic hydrocarbons in ice. ResearchGate. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 3. experts.nau.edu [experts.nau.edu]
- 4. researchgate.net [researchgate.net]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidation of the aromatic amino acids tryptophan and tyrosine disrupts their anabolic effects on bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Editorial: Aromatic amino acid metabolism–Volume II [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Degradation of 3-phenylpropionic acid by Haloferax sp. D1227 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chiral-labs.com [chiral-labs.com]
- 16. Development and validation of a stability-indicating RP-HPLC method to separate low levels of dexamethasone and other related compounds from betamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analysis of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride, a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. As non-natural amino acids, β-arylpropanoic acid derivatives serve as crucial chiral building blocks for synthesizing complex pharmaceutical agents, including those with potential anticancer, anticonvulsant, and anti-inflammatory properties[1][2]. The introduction of a halogen atom, such as bromine, can significantly modulate the physicochemical and structural properties of these molecules, influencing their biological activity and potential as therapeutic leads[3][4].
This document moves beyond a standard Certificate of Analysis (CoA) to offer a comparative perspective, placing the product's specifications alongside relevant structural analogs. We will dissect the critical analytical methodologies required to validate its identity, purity, and stereochemical integrity, explaining the scientific rationale behind each experimental choice to ensure a self-validating and trustworthy quality assessment.
Comparative Specification Analysis
A Certificate of Analysis quantifies the purity and identity of a single batch. However, a comparative analysis against structural analogs provides a broader context for researchers selecting building blocks for their specific applications. The following table contrasts the typical specifications for this compound with its (R)-enantiomer and a chloro-substituted analog.
| Parameter | (3S)-3-amino-3-(4-bromophenyl)propanoic acid HCl | (R)-3-amino-3-(4-bromophenyl)propanoic acid HCl[5] | 3-Amino-3-(3-chlorophenyl)propanoic acid HCl[6] | Rationale & Significance |
| CAS Number | 471259-91-3[7] | 499794-78-4 | 193633-54-4 | Uniquely identifies the specific chemical substance, including its stereochemistry and salt form. |
| Molecular Formula | C₉H₁₁BrClNO₂[7] | C₉H₁₁BrClNO₂ | C₉H₁₁Cl₂NO₂ | Confirms the elemental composition. Note the difference in halogen atoms between the bromo and chloro analogs. |
| Molecular Weight | 280.55 g/mol [7] | 280.55 g/mol | 236.10 g/mol | Essential for stoichiometric calculations. The significant mass difference is due to Br vs. Cl. |
| Appearance | White to off-white solid | Solid | Not Specified | A primary physical check. Deviations can indicate impurities or degradation. |
| Purity (by HPLC) | ≥ 95-98% | ≥ 95% | Not Specified | Quantifies the percentage of the target compound relative to impurities. Critical for dose-response studies. |
| Enantiomeric Purity | Typically ≥ 98% ee | Typically ≥ 98% ee | Not Specified | Crucial for stereospecific synthesis and biological assays, as enantiomers can have different pharmacological activities[8]. |
| Storage | Sealed in dry, room temperature[7] | Inert atmosphere, Room Temperature | Inert atmosphere, room temperature | Ensures stability and prevents degradation from moisture or reactive gases. |
The Analytical Workflow: A Self-Validating System
Ensuring the quality of a chiral intermediate like this compound requires a multi-pronged analytical approach. Each technique provides a piece of the puzzle, and together they create a self-validating system that confirms structure, purity, and stereochemistry.
Caption: Quality control workflow for validating chiral amino acid derivatives.
Experimental Protocols & Mechanistic Insights
Structural Confirmation via ¹H NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. It provides information on the chemical environment of each proton, their connectivity, and their relative numbers. For (3S)-3-amino-3-(4-bromophenyl)propanoic acid, we expect a specific pattern of signals. The electron-withdrawing bromine atom will deshield adjacent protons on the aromatic ring, causing their signals to appear at a higher chemical shift (further downfield) compared to an unsubstituted benzene ring.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes the hydrochloride salt and does not exchange with the amine and carboxylic acid protons, allowing them to be observed.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer. A higher field strength provides better signal dispersion and resolution.
-
Data Acquisition: Record the ¹H NMR spectrum, typically over a range of 0-12 ppm.
-
Data Processing: Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm). Integrate the signals to determine the relative number of protons.
Expected ¹H NMR Spectrum Interpretation:
-
Aromatic Protons (~7.5-7.8 ppm): Two doublets, integrating to 2H each. The protons on the brominated phenyl ring will appear as a classic AA'BB' system due to their symmetry.
-
Methine Proton (-CH(NH₂)-) (~4.2-4.5 ppm): A triplet or multiplet, integrating to 1H. It is coupled to the adjacent methylene protons.
-
Methylene Protons (-CH₂COOH) (~2.8-3.1 ppm): A doublet or multiplet, integrating to 2H. These protons are diastereotopic and may appear as a complex multiplet, coupled to the adjacent methine proton.
-
Amine & Carboxyl Protons (Variable): Broad signals that can appear over a wide range and may exchange with water in the solvent. The amine protons (as -NH₃⁺) will be a broad singlet, while the carboxylic acid proton (-COOH) will also be a broad singlet, often at >10 ppm.
Molecular Weight Verification by Mass Spectrometry (MS)
Trustworthiness: Mass spectrometry confirms the molecular weight of the compound, providing a fundamental check of its identity. For halogenated compounds, MS offers a unique validation feature due to natural isotopic abundances. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in a characteristic "M+2" peak in the mass spectrum that is nearly equal in intensity to the main molecular ion peak (M), serving as a definitive signature for a monobrominated compound[9].
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Ionization: Use Electrospray Ionization (ESI) in positive mode. The amine group is readily protonated, making this technique highly sensitive for this class of molecules.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-400).
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺. For C₉H₁₀BrNO₂, the free base has a monoisotopic mass of 242.9895 Da. The spectrum should show two major peaks:
-
One at m/z ~244.0 (for the ⁷⁹Br isotope).
-
One at m/z ~246.0 (for the ⁸¹Br isotope).
-
The relative intensity of these two peaks should be approximately 100:98, which is a hallmark of a single bromine atom[9].
-
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
Authoritative Grounding: Determining the enantiomeric purity is arguably the most critical analysis for a chiral building block. Enantiomers often have identical properties in an achiral environment, making their separation challenging. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation and quantification. A validated method for the separation of β-amino-β-(4-bromophenyl)propanoic acid enantiomers has been published, providing a reliable starting point[8][10].
Protocol (Adapted from Madhavan et al.[8][10]):
-
Chromatographic System: An HPLC system with a UV detector.
-
Chiral Column: (R,R) Whelk-O1, 250 x 4.6 mm, 5 µm particle size. This is a Pirkle-type or "brush-type" CSP, which is effective for separating the enantiomers of many amino acid derivatives[10].
-
Mobile Phase: A normal-phase system of n-hexane, ethanol, trifluoroacetic acid (TFA), and isopropyl amine (95:5:0.1:0.025 v/v/v/v).
-
Causality: n-Hexane/ethanol is the primary solvent system. TFA acts as an acidic modifier to protonate the amine, improving peak shape. The small amount of basic isopropyl amine is crucial for enhancing chromatographic efficiency and resolution between the enantiomers[10].
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis & Validation:
-
Inject a sample of the racemate to confirm the retention times of both the (S) and (R) enantiomers and to ensure the resolution is adequate (Resolution > 2.0).
-
Inject the (3S)-enantiomer sample. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Caption: Principle of enantiomeric separation by chiral chromatography.
Conclusion and Outlook
The comprehensive analysis of this compound relies on the orthogonal application of modern analytical techniques. While a standard Certificate of Analysis provides a snapshot of quality, a deeper understanding of the underlying methodologies, as detailed in this guide, empowers researchers to critically evaluate the suitability of this key chiral building block for their research and development endeavors. The combination of NMR for structural integrity, mass spectrometry for molecular weight and elemental confirmation (via isotopic pattern), and, most critically, a validated chiral HPLC method for stereochemical purity, forms a robust, self-validating system for quality assurance. This rigorous approach ensures that downstream synthetic and biological applications are built upon a foundation of verifiable chemical quality.
References
-
Chemsrc. (n.d.). 3-Amino-3-(4-bromophenyl)propanoic acid. Retrieved from [Link][11]
-
PubChem. (n.d.). 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][12]
-
Google Patents. (n.d.). BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. Retrieved from [13]
-
Pires, M., et al. (2022). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. Retrieved from [Link][3]
-
Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). Trade Science Inc. Retrieved from [Link][8]
-
ResearchGate. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Retrieved from [Link][4]
-
ResearchGate. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Retrieved from [Link][14]
-
ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Retrieved from [Link][15]
-
Valkenier, H., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry. Retrieved from [Link][16]
-
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link][17]
-
Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Retrieved from [Link][1]
-
Google Patents. (n.d.). WO2022052936A1 - Aryl propionic acid derivative.... Retrieved from [18]
-
Hulce, J., et al. (2013). Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. Molecular & Cellular Proteomics. Retrieved from [Link][19]
-
Trade Science Inc. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of.... Retrieved from [Link][10]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link][9]
-
PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link][20]
-
Al-Ostoot, F.H., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules. Retrieved from [Link][2]
-
Lead Sciences. (n.d.). (R)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride. Retrieved from [Link][5]
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link][21]
-
ResearchGate. (2019). What are the shielding and deshielding effects in 3-bromo propanoic acid?. Retrieved from [Link][22]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (R)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride - Lead Sciences [lead-sciences.com]
- 6. 193633-54-4|3-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 7. 471259-91-3|3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 8. tsijournals.com [tsijournals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tsijournals.com [tsijournals.com]
- 11. 3-Amino-3-(4-bromophenyl)propanoic acid | CAS#:479074-63-0 | Chemsrc [chemsrc.com]
- 12. 2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride | C9H11BrClNO2 | CID 13734053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents [patents.google.com]
- 19. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. phenomenex.com [phenomenex.com]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride
As a Senior Application Scientist, this guide provides essential safety and handling protocols for (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride. The following procedures are based on established best practices and data from analogous compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for the exact material being used before commencing any work.
Hazard Identification and Risk Assessment
This compound and its parent compound are classified as hazardous. The primary risks associated with this chemical are:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates this compound with the following:
-
Pictogram: GHS07 (Exclamation mark)[1]
-
Hazard Statements:
A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific experimental procedures.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][4][5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact and irritation.[1][4] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes.[1][4][7] |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing.[1][4] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoids inhalation of dust particles. For bulk quantities or where dust generation is significant, a NIOSH-approved respirator may be necessary.[4][5][6] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for the safe handling of this compound. The following workflow outlines the key steps from receiving to disposal.
Step-by-Step Handling Procedures:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier's label and hazard information are clearly visible.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][7] Keep the container tightly closed.[4][5][7]
-
Preparation (in a Fume Hood):
-
Don all required PPE as outlined in the table above.
-
Ensure the fume hood is functioning correctly.
-
Carefully open the container to avoid generating dust.
-
Use a spatula to weigh the desired amount of the compound on a weigh boat or directly into a suitable container.
-
-
Dissolution:
-
Add the solvent to the vessel containing the compound slowly to avoid splashing.
-
If necessary, stir the mixture gently until the compound is fully dissolved.
-
-
Reaction:
-
Transfer the solution to the reaction vessel using appropriate laboratory glassware.
-
Maintain a controlled environment throughout the reaction as per the experimental protocol.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][4] Remove contaminated clothing.[1] If skin irritation persists, seek medical attention.[4]
-
After Eye Contact: Rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[1]
-
After Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][4] If you feel unwell, call a poison center or doctor.[1][4]
-
After Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.[4]
-
Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, weigh boats, paper towels) in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the waste through a licensed professional waste disposal service, in accordance with local, state, and federal regulations.[4][5][6] Do not dispose of it down the drain or in the regular trash.
References
- Shanghai Canbi Pharma Ltd. (2017). SAFETY DATA SHEET: 3-AMINO-3-(4-BROMOPHENYL)PROPANOIC ACID.
- Thermo Fisher Scientific. (2025). 3-(4-Bromophenyl)
- Fisher Scientific. (2025). SAFETY DATA SHEET: (R)-3-(Boc-amino)-3-(4-bromophenyl)propionic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 3-(Boc-amino)-3-(4-chlorophenyl)propionicacid.
- Chem-Impex. (n.d.). Fmoc-(R)
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 3-(4-Bromophenyl)propionic acid.
-
PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. Retrieved from [Link]
-
Chemsrc. (2023). 3-Amino-3-(4-bromophenyl)propanoic acid. Retrieved from [Link]
- Aladdin Scientific. (n.d.). 3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid, min 95%, 1 gram.
- AK Scientific, Inc. (n.d.). Methyl (3S)-3-amino-3-(4-bromophenyl)
- MedchemExpress.com. (n.d.). 2-Amino-3-(4-bromophenyl)propanoic acid.
- Carl ROTH. (n.d.).
- Chem-Impex. (n.d.). Fmoc-(S-3-amino-3-(4-chlorophenyl)propionic acid.
- Sigma-Aldrich. (2024).
Sources
- 1. canbipharm.com [canbipharm.com]
- 2. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. afgsci.com [afgsci.com]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
